ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQJDBIRRVQTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351510 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5159-70-6 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
CAS Number: 5159-70-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a molecule of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential biological significance based on available data for the core structure and its derivatives.
Core Compound Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be derived from its chemical structure.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.31 g/mol |
| CAS Number | 5159-70-6 |
| Canonical SMILES | CCOC(=O)c1ccc(cc1)n1c(C)ccc1C |
| InChI Key | InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 |
Synthesis via Paal-Knorr Reaction
The most probable and widely adopted method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, the precursors would be ethyl 4-aminobenzoate and 2,5-hexanedione.
Experimental Protocol (General)
The following is a generalized experimental protocol based on standard Paal-Knorr reaction conditions. Optimal conditions, including solvent, temperature, and reaction time, may require empirical determination.
Materials:
-
Ethyl 4-aminobenzoate
-
2,5-Hexanedione
-
Ethanol (or other suitable solvent like acetic acid)
-
Catalyst (optional, e.g., a catalytic amount of a Brønsted or Lewis acid)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of ethyl 4-aminobenzoate and 2,5-hexanedione in a suitable solvent such as ethanol.
-
(Optional) Add a catalytic amount of an acid to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization:
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) and C-N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Significance and Therapeutic Applications
While direct biological studies on this compound are limited, the broader class of pyrrole-containing compounds has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives of the core 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold have been investigated for several therapeutic applications.
Antimicrobial and Antitubercular Activity
Several studies have focused on the synthesis of hydrazide and other derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as potential antimicrobial and antitubercular agents. These compounds have shown promising activity against various bacterial and mycobacterial strains. The proposed mechanism of action for some of these derivatives involves the inhibition of crucial bacterial enzymes.
Enzyme Inhibition
Derivatives of the title compound have been investigated as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase (InhA), which are validated targets in antibacterial and antitubercular drug discovery. The pyrrole moiety often plays a key role in the binding of these inhibitors to the active site of the enzymes.
The diagram below illustrates a generalized workflow for the synthesis and preliminary biological evaluation of compounds based on the this compound scaffold.
Caption: Generalized workflow for the synthesis and evaluation of the title compound.
Signaling Pathway Interactions: A Predictive Outlook
Specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, it is plausible that this molecule or its derivatives could interfere with essential cellular pathways in pathogenic microorganisms or cancer cells. For instance, inhibition of DHFR would disrupt the folate biosynthesis pathway, which is critical for nucleotide synthesis and cell proliferation.
The following diagram illustrates a hypothetical mechanism of action based on the inhibition of bacterial enzymes by derivatives of the title compound.
Caption: Hypothetical mechanism of action via enzyme inhibition.
Conclusion
This compound represents a core chemical scaffold with significant potential for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. While comprehensive data on the title compound itself is sparse, the demonstrated activities of its derivatives warrant further investigation into its synthesis, characterization, and biological evaluation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyrrole-based compounds. Future studies are needed to fully elucidate the specific properties and mechanisms of action of this compound.
physical and chemical properties of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a heterocyclic organic compound with the chemical formula C₁₅H₁₇NO₂. It belongs to the class of N-aryl pyrroles, which are significant structural motifs in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents.
Chemical and Physical Properties
Structure and Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5159-70-6[1] |
| Molecular Formula | C₁₅H₁₇NO₂[1] |
| Molecular Weight | 243.30 g/mol [1] |
| Canonical SMILES | CCOC(=O)c1ccc(cc1)N1C(=C)C=CC1=C |
| InChI | InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 |
Physicochemical Data (Predicted and Estimated)
Quantitative experimental data for the target compound is limited. The following table summarizes predicted values from computational models and estimated values based on analogous compounds.
| Property | Predicted/Estimated Value | Notes |
| Melting Point | 70-90 °C | Estimated based on similar N-aryl pyrroles. |
| Boiling Point | > 300 °C | Estimated to be significantly higher than ethyl benzoate (212 °C) due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The ethyl ester and dimethylpyrrole moieties suggest good solubility in organic solvents.[1][2] |
| Appearance | White to off-white solid | Typical appearance for purified organic compounds of this nature. |
| logP | ~4.5 | Estimated based on structural fragments. |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not widely published. The following are predicted key spectral features based on the analysis of its chemical structure and data from similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 2H | Aromatic protons ortho to the ester |
| ~7.4 | d | 2H | Aromatic protons meta to the ester |
| ~5.9 | s | 2H | Pyrrole ring protons |
| ~4.4 | q | 2H | -OCH₂- of ethyl ester |
| ~2.0 | s | 6H | Methyl protons on the pyrrole ring |
| ~1.4 | t | 3H | -CH₃ of ethyl ester |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (ester) |
| ~142 | Aromatic C-N |
| ~131 | Aromatic quaternary carbon |
| ~130 | Aromatic CH |
| ~128 | Pyrrole quaternary carbons |
| ~125 | Aromatic CH |
| ~107 | Pyrrole CH |
| ~61 | -OCH₂- |
| ~14 | -CH₃ (ethyl) |
| ~13 | -CH₃ (pyrrole) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1715 | C=O stretching (ester) |
| ~1605, ~1500 | C=C stretching (aromatic) |
| ~1270 | C-O stretching (ester) |
Mass Spectrometry
| m/z | Assignment |
| 243 | [M]⁺ (Molecular ion) |
| 214 | [M - C₂H₅]⁺ |
| 198 | [M - OC₂H₅]⁺ |
| 170 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through a Paal-Knorr pyrrole synthesis, a classic and efficient method for the formation of pyrrole rings.[3][4][5][6]
Synthesis of this compound via Paal-Knorr Reaction
This protocol describes the condensation of a 1,4-dicarbonyl compound (acetonylacetone or 2,5-hexanedione) with ethyl 4-aminobenzoate.
Materials:
-
Ethyl 4-aminobenzoate
-
Acetonylacetone (2,5-hexanedione)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of ethanol.
-
Add glacial acetic acid to the solution to act as a catalyst.
-
To this solution, add acetonylacetone (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate to isolate the pure this compound.
-
Collect the fractions containing the desired product and evaporate the solvent to yield a solid.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and record ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern.
-
Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus.
Biological Significance and Applications in Drug Development
While this compound itself may not be the final active pharmaceutical ingredient, its core structure is a key building block in the synthesis of compounds with significant biological activities. Research has shown that derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are being investigated for various therapeutic applications.
Precursor to Biologically Active Molecules
This compound serves as a crucial intermediate for the synthesis of more complex molecules, such as hydrazides and their derivatives, which have demonstrated potential as antibacterial, antifungal, and antitubercular agents.[7]
Inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase
Derivatives of the title compound have been identified as potential dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (enoyl-ACP) reductase.[8][9] These enzymes are crucial for the survival of various pathogens, including Mycobacterium tuberculosis. Inhibition of these pathways can disrupt essential metabolic processes in bacteria, leading to their death. This makes the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate scaffold a promising starting point for the development of new anti-infective drugs.[8][9]
Visualizations
Synthetic Pathway
The following diagram illustrates the synthesis of this compound and its subsequent conversion to a biologically active hydrazide derivative.
Caption: Synthetic route to the title compound and its active derivative.
Mechanism of Action Workflow
This diagram depicts the proposed mechanism of action for derivatives of the title compound as dual enzyme inhibitors.
Caption: Proposed dual inhibition mechanism of action.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. While comprehensive experimental data on the compound itself is limited, its synthesis is straightforward via the Paal-Knorr reaction. The true potential of this molecule lies in its role as a key intermediate for the development of potent antibacterial, antifungal, and antitubercular agents that target crucial bacterial enzymes. Further research into the synthesis and biological evaluation of derivatives based on this core structure is warranted and holds promise for the discovery of novel therapeutics to combat infectious diseases.
References
- 1. CAS 5159-70-6: ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoa… [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of this compound.
Molecular Structure and Identifiers
This compound is an organic compound featuring a central benzene ring substituted with an ethyl ester group at the para position relative to a 2,5-dimethyl-1H-pyrrol-1-yl moiety.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5159-70-6[1] |
| Molecular Formula | C₁₅H₁₇NO₂[1] |
| Molecular Weight | 243.30 g/mol [1] |
| Canonical SMILES | CCOC(=O)c1ccc(cc1)N1C(=C)C=CC1=C |
| InChI | InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 |
| InChIKey | WAYCNXGAKFXIKA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound is typically achieved through a two-step process:
-
Paal-Knorr Pyrrole Synthesis: The formation of the pyrrole ring is accomplished via the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, ethyl 4-aminobenzoate, under acidic conditions.[2][3][4] The acid catalyst protonates the carbonyl groups of the diketone, which is then attacked by the amine to form a hemiaminal. Subsequent intramolecular cyclization and dehydration yield the substituted pyrrole ring.[2]
-
Fischer Esterification: The resulting carboxylic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of ethanol is typically used.
Experimental Protocols
Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Reaction)
A general procedure for the Paal-Knorr synthesis involves reacting a 1,4-diketone with a primary amine in a suitable solvent, often with an acid catalyst.[2][3][4]
-
Materials: 2,5-hexanedione, ethyl 4-aminobenzoate, glacial acetic acid (catalyst), and a suitable solvent (e.g., ethanol or toluene).
-
Procedure:
-
Dissolve ethyl 4-aminobenzoate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add a stoichiometric equivalent of 2,5-hexanedione to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can be purified by recrystallization.
-
Step 2: Synthesis of this compound (Fischer Esterification)
The following is a general protocol for the Fischer esterification of a carboxylic acid.
-
Materials: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
In a round-bottom flask, dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The final product can be purified by column chromatography or distillation under reduced pressure.
-
Physicochemical Data
| Property | Predicted/Analogous Value | Reference/Basis |
| Appearance | Colorless to pale yellow solid or oil | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in most organic solvents; sparingly soluble in water | Based on the structure containing both polar (ester) and nonpolar (aromatic, alkyl) groups |
| ¹H NMR | Predicted shifts (ppm): ~1.4 (t, 3H, -CH₂CH₃ ) ~2.1 (s, 6H, pyrrole-CH₃ ) ~4.4 (q, 2H, -CH₂ CH₃) ~5.9 (s, 2H, pyrrole-H ) ~7.3-8.2 (m, 4H, aromatic-H ) | Based on typical chemical shifts for similar structural motifs. |
| ¹³C NMR | Predicted shifts (ppm): ~13 (pyrrole-C H₃) ~14 (-CH₂C H₃) ~61 (-C H₂CH₃) ~107 (pyrrole-C H) ~120-135 (aromatic C s) ~128 (pyrrole-C -CH₃) ~166 (C =O) | Based on typical chemical shifts for similar structural motifs. |
| Mass Spectrum (EI) | Predicted m/z fragments: 243 (M⁺) 214 ([M-C₂H₅]⁺) 198 ([M-OC₂H₅]⁺) 170 ([M-COOC₂H₅]⁺) | Based on common fragmentation patterns of ethyl esters and pyrrole derivatives. |
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression from commercially available starting materials to the final product. This workflow can be visualized as follows:
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential | PLOS One [journals.plos.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
An In-depth Technical Guide to the Solubility of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted solubility profile based on the compound's chemical structure and the known solubility of its constituent moieties. Furthermore, this guide presents detailed experimental protocols for the precise determination of its solubility in various organic solvents, equipping researchers with the necessary methodologies to generate empirical data. This includes gravimetric and spectroscopic techniques for quantification. The guide also outlines a structured approach to data presentation and visualizes key experimental workflows and the interplay of factors influencing solubility.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with two methyl groups and an ethyl benzoate group. Its molecular structure suggests its utility in various chemical syntheses and potential applications in medicinal chemistry and materials science. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in various research and development activities.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5159-70-6 |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| Structure | A central benzene ring substituted with an ethyl ester group and a 2,5-dimethyl-1H-pyrrol-1-yl group. |
Predicted Solubility Profile
The solubility of a compound is largely dictated by its polarity and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
-
Ethyl Benzoate Moiety: The ethyl benzoate portion of the molecule is an ester of benzoic acid and ethanol. Ethyl benzoate itself is sparingly soluble in water but is miscible with most organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. This is due to the presence of the nonpolar benzene ring and the ethyl group, which dominate its character over the polar ester group.
-
2,5-dimethyl-1H-pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle. While it has a dipole moment, it is considered only weakly polar. The presence of the two methyl groups on the pyrrole ring in the target molecule further increases its nonpolar character. Pyrrole itself is soluble in ethanol and diethyl ether but has limited solubility in water.
Based on these structural components, this compound is predicted to be:
-
Highly soluble in nonpolar and moderately polar organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate.
-
Soluble in polar aprotic solvents like acetone and acetonitrile.
-
Moderately to sparingly soluble in polar protic solvents like ethanol and methanol.
-
Practically insoluble in water.
Data Presentation of Experimentally Determined Solubility
For a systematic comparison, all experimentally determined solubility data should be presented in a structured format. The following table serves as a template for recording and presenting such data.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |
| Hexane | Experimental Data | Experimental Data |
| Toluene | Experimental Data | Experimental Data |
| Dichloromethane | Experimental Data | Experimental Data |
| Diethyl Ether | Experimental Data | Experimental Data |
| Ethyl Acetate | Experimental Data | Experimental Data |
| Acetone | Experimental Data | Experimental Data |
| Acetonitrile | Experimental Data | Experimental Data |
| Isopropanol | Experimental Data | Experimental Data |
| Ethanol | Experimental Data | Experimental Data |
| Methanol | Experimental Data | Experimental Data |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The following sections detail the methodologies for determining the solubility of this compound.
General Experimental Workflow
The overall process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the supernatant.
Gravimetric Method
This method is straightforward and relies on the direct measurement of the mass of the dissolved solute after solvent evaporation.[1][2][3][4]
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/bath
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent.
-
Seal the vial and place it in a constant temperature shaker or bath (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours), ensuring continuous agitation.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
Filter the supernatant through a syringe filter into a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
Calculate the solubility based on the mass of the solute and the volume of the supernatant taken.
UV-Vis Spectroscopic Method
This method is suitable if the compound has a significant chromophore and a unique absorbance maximum.[5][6]
Materials:
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Saturated solutions prepared as in the gravimetric method.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Perform serial dilutions to obtain a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution and filter the supernatant as described in the gravimetric method.
-
Dilute a known volume of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate and sensitive method for determining the concentration of a compound in a solution.[7][8][9][10][11]
Materials:
-
HPLC system with a suitable detector (e.g., UV detector)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents
-
Volumetric flasks and pipettes
-
Saturated solutions prepared as in the gravimetric method.
Procedure:
-
Develop an HPLC Method:
-
Establish an HPLC method with an appropriate column, mobile phase, flow rate, and detector wavelength to achieve good separation and a sharp peak for this compound.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution and filter the supernatant as previously described.
-
If necessary, dilute a known volume of the filtered supernatant with the solvent.
-
Inject the same fixed volume of the (diluted) supernatant into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration in the injected sample.
-
Calculate the concentration of the original saturated solution, correcting for any dilution.
-
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors, the interplay of which is crucial for understanding and controlling its behavior in solution.[12][13]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used at various temperatures.
-
Solvent Polarity: As predicted, the polarity of the solvent will be a major determinant of solubility. A solvent with a polarity similar to that of the solute will generally be a better solvent.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate solubility determination.
Conclusion
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cambridge Polymer Group :: HPLC [campoly.com]
- 9. ctlatesting.com [ctlatesting.com]
- 10. quora.com [quora.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
The Multifaceted Biological Potential of Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of dimethyl-pyrrol-1-yl-benzoic acid represent a class of heterocyclic compounds with a growing body of evidence supporting their diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. Detailed experimental protocols for key biological assays are provided, and quantitative data from various studies are summarized for comparative analysis. Furthermore, this guide explores the potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB and Eph-ephrin, while also addressing the critical consideration of their potential as Pan-Assay Interference Compounds (PAINS).
Introduction
The pyrrole ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant therapeutic properties. The substitution of this heterocyclic core, particularly with a dimethyl-pyrrol-1-yl moiety linked to a benzoic acid backbone, has given rise to a series of derivatives with promising biological profiles. These compounds have been investigated for a range of therapeutic applications, driven by their ability to interact with various biological targets. This guide aims to consolidate the existing knowledge on dimethyl-pyrrol-1-yl-benzoic acid derivatives to aid researchers and drug development professionals in their exploration of this chemical space.
Antimicrobial Activity
A significant area of investigation for dimethyl-pyrrol-1-yl-benzoic acid derivatives has been their potential as antimicrobial agents. Studies have demonstrated their efficacy against a spectrum of bacterial and mycobacterial strains.
Quantitative Antimicrobial Data
The antimicrobial activity of various dimethyl-pyrrol-1-yl-benzoic acid hydrazide analogs has been quantified by determining their Minimum Inhibitory Concentration (MIC) against several microbial species. The data from selected studies are summarized in Table 1.
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| 5a-n (general) | Substituted acetylbenzohydrazides | M. tuberculosis H37Rv | 0.8 - 25 | [1] |
| 5f, 5i, 5j, 5n | Specific substituted acetylbenzohydrazides | M. tuberculosis H37Rv | 1.6 | [1] |
| 5k | Specific substituted acetylbenzohydrazide | M. tuberculosis H37Rv | 0.8 | [1] |
| General Hydrazides | Hydrazide analogs | Various Bacteria | 1 - 4 | [2] |
| 4c, 8-10, 15b-15h, 16b-16d | Various hydrazide derivatives | M. tuberculosis H37Rv | 1 - 2 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Dilution Method)
The following protocol is a generalized procedure for determining the MIC of dimethyl-pyrrol-1-yl-benzoic acid derivatives against bacterial strains.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antibiotic (e.g., Ciprofloxacin, Isoniazid)
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized dimethyl-pyrrol-1-yl-benzoic acid derivatives in DMSO to a stock concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of dimethyl-pyrrol-1-yl-benzoic acid derivatives against various human cancer cell lines.
Quantitative Anticancer Data
The in vitro anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50). Table 2 summarizes the IC50 values of selected derivatives against different cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrrolo-imidazole derivatives | Pancreatic Cancer Cells | 0.062 - 0.063 | [3] |
| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamides | HCT-116 (Colon) | 3 | [4][5] |
| MCF-7 (Breast) | 5 | [4][5] | |
| HeLa (Cervical) | 7 | [4][5] | |
| 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs | A549 (Lung) | Non-cytotoxic at tested concentrations | [2] |
| Vero (Normal) | Non-cytotoxic at tested concentrations | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the dimethyl-pyrrol-1-yl-benzoic acid derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Quantitative Anti-inflammatory Data
The inhibitory activity of pyrrole derivatives against COX-1 and COX-2 is presented in Table 3. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 1,5-diarylpyrrole derivatives | - | - | Selective for COX-2 | [6] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Similar to meloxicam | Similar to meloxicam | Most stronger than meloxicam | [7] |
| Pyrrole-cinnamate hybrids | - | 0.55 - 7.0 | - | [8] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds
-
Colorimetric or fluorometric detection reagents
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2). Then, add the test compound at various concentrations. Incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: After a defined reaction time, stop the reaction and measure the product formation. This is often done by measuring the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic or fluorogenic substrate.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (enzyme and substrate without inhibitor). IC50 values are determined from the dose-response curves.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of dimethyl-pyrrol-1-yl-benzoic acid derivatives are likely mediated through their interaction with specific cellular targets and signaling pathways.
Inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase
For their antimicrobial and antitubercular effects, molecular docking studies have suggested that these compounds can bind to the active sites of dihydrofolate reductase (DHFR) and enoyl-ACP reductase, enzymes crucial for bacterial survival.[1]
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival. Some benzoic acid derivatives have been shown to inhibit the activation of NF-κB. This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene transcription.
Antagonism of the Eph-Ephrin Signaling Pathway
The Ephrin (Eph) receptors and their ephrin ligands are involved in various cellular processes, including cell adhesion, migration, and proliferation. Some 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives have been reported to act as antagonists of the EphA2 receptor, blocking the binding of its ligand, ephrin-A1.[9] This antagonism could contribute to their anticancer effects by disrupting tumor growth and angiogenesis.
A Critical Consideration: Pan-Assay Interference Compounds (PAINS)
It is crucial for researchers to be aware that some 2,5-dimethyl-pyrrol-1-yl derivatives have been classified as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear to be active in a wide range of high-throughput screening assays due to non-specific mechanisms rather than specific binding to a biological target. These mechanisms can include chemical reactivity, aggregation, or interference with the assay technology itself.
The reported activity of some dimethyl-pyrrol-1-yl-benzoic acid derivatives, particularly in relation to Eph-ephrin antagonism, has been suggested to be a result of the formation of polymers upon exposure to air.[9] Therefore, any observed biological activity of these compounds should be rigorously validated through multiple orthogonal assays and detailed mechanistic studies to rule out the possibility of PAINS-related artifacts.
Conclusion and Future Directions
Dimethyl-pyrrol-1-yl-benzoic acid derivatives have demonstrated a wide array of promising biological activities in vitro. Their potential as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.
-
In Vivo Efficacy and Toxicity Studies: To translate the in vitro findings into preclinical models and assess their safety profiles.
-
Detailed Mechanistic Investigations: To elucidate the precise molecular targets and signaling pathways modulated by these derivatives.
-
Rigorous Validation to Exclude PAINS Activity: To ensure that the observed biological effects are due to specific interactions and not assay artifacts.
By addressing these key areas, the scientific community can fully unlock the therapeutic potential of this versatile class of compounds and pave the way for the development of novel drugs for a range of diseases.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the Paal-Knorr pyrrole synthesis, a classic and efficient method for the construction of pyrrole rings.
Core Synthesis: The Paal-Knorr Pyrrole Condensation
The synthesis of this compound involves the condensation reaction between a primary amine, ethyl 4-aminobenzoate, and a 1,4-dicarbonyl compound, 2,5-hexanedione (also known as acetonylacetone). This reaction is typically acid-catalyzed and proceeds by the formation of a hemiaminal intermediate, which then undergoes cyclization and dehydration to yield the final pyrrole product.[1][2][3]
The overall reaction is as follows:
Caption: Overall Paal-Knorr synthesis of this compound.
Synthesis Mechanism
The reaction mechanism proceeds through several key steps:
-
Hemiaminal Formation: The primary amine (ethyl 4-aminobenzoate) attacks one of the carbonyl groups of the 1,4-diketone (2,5-hexanedione) to form a hemiaminal intermediate.
-
Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water, to form the aromatic pyrrole ring.
The cyclization of the hemiaminal is considered the rate-determining step in the Paal-Knorr pyrrole synthesis.
Caption: Simplified workflow of the Paal-Knorr synthesis mechanism.
Experimental Protocol
The following experimental protocol is based on established procedures for the Paal-Knorr synthesis of similar N-substituted pyrroles.[3]
Materials:
-
Ethyl 4-aminobenzoate
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Solution)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.
-
Addition of Diketone: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | White solid |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | Colorless liquid |
| This compound | C₁₅H₁₇NO₂ | 243.30 | Solid |
Expected Spectroscopic Data
¹H NMR (Expected):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (pyrrole) | ~2.0-2.2 | s | 6H |
| -CH= (pyrrole) | ~5.8-6.0 | s | 2H |
| -OCH₂CH₃ | ~4.3-4.4 | q | 2H |
| -OCH₂CH₃ | ~1.3-1.4 | t | 3H |
| Aromatic-H (ortho to ester) | ~8.0-8.2 | d | 2H |
| Aromatic-H (ortho to pyrrole) | ~7.3-7.5 | d | 2H |
¹³C NMR (Expected):
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (pyrrole) | ~12-14 |
| -OCH₂CH₃ | ~14-15 |
| -OCH₂CH₃ | ~60-62 |
| -CH= (pyrrole) | ~106-108 |
| Aromatic-CH | ~120-132 |
| Aromatic-C (pyrrole attachment) | ~128-130 |
| Aromatic-C (ester attachment) | ~135-138 |
| -C= (pyrrole) | ~140-142 |
| C=O (ester) | ~165-167 |
Mandatory Visualization: Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of Ethyl 4-aminobenzoate
Affiliation: Google Research
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 4-aminobenzoate, a key intermediate in organic synthesis. Detailed experimental protocols for its preparation via Fischer esterification are presented, alongside a thorough characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Note on the Originally Requested Compound: Extensive searches for detailed spectroscopic data and experimental protocols for ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate did not yield sufficient public-domain information to construct a comprehensive technical guide. Therefore, this document focuses on its well-characterized precursor, Ethyl 4-aminobenzoate, to provide a structurally relevant and detailed example of the requested content.
Introduction
Ethyl 4-aminobenzoate, commonly known as Benzocaine, is an organic compound widely used as a local anesthetic. Its chemical structure, featuring a primary aromatic amine and an ethyl ester, makes it a versatile building block in the synthesis of more complex molecules, including various active pharmaceutical ingredients. A thorough understanding of its spectroscopic signature and synthetic pathways is crucial for its application in research and development.
Spectroscopic Data
The structural identity and purity of synthesized Ethyl 4-aminobenzoate can be confirmed through various spectroscopic techniques. The following sections provide a detailed analysis of its NMR, IR, and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-aminobenzoate in CDCl₃. [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.85 | Doublet | 2H | 9 | Ar-H (ortho to -COOEt) |
| 6.63 | Doublet | 2H | 9 | Ar-H (ortho to -NH₂) |
| 4.31 | Quartet | 2H | 7 | -O-CH₂-CH₃ |
| 4.04 | Broad Singlet | 2H | - | -NH₂ |
| 1.36 | Triplet | 3H | 6 | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-aminobenzoate in CDCl₃. [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 166.9 | C=O (Ester) |
| 151.0 | Ar-C (quaternary, attached to -NH₂) |
| 131.7 | Ar-CH (ortho to -COOEt) |
| 120.5 | Ar-C (quaternary, attached to -COOEt) |
| 114.0 | Ar-CH (ortho to -NH₂) |
| 60.4 | -O-CH₂-CH₃ |
| 14.6 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1][3]
Table 3: Characteristic IR Absorption Bands for Ethyl 4-aminobenzoate.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3424 | Strong | N-H stretch (asymmetric) |
| 3345 | Strong | N-H stretch (symmetric) |
| 3224 | Medium | N-H overtone/combination bands |
| 1685 | Strong | C=O stretch (Ester) |
| 1636 | Strong | N-H bend (scissoring) |
| 1598 | Strong | Aromatic C=C stretch |
| 1515 | Strong | Aromatic C=C stretch |
| 1367 | Medium | CH₃ bend |
| 1312 | Strong | C-O stretch (Ester) |
| 1281 | Strong | C-N stretch |
| 1173 | Strong | C-O stretch (Ester) |
| 773 | Strong | C-H out-of-plane bend (p-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
Table 4: Mass Spectrometry Data for Ethyl 4-aminobenzoate.
| m/z | Relative Intensity | Assignment |
| 165 | 99.9% | [M]⁺ (Molecular Ion)[4] |
| 120 | 83.2% | [M - C₂H₅O]⁺[4] |
| 92 | 14.2% | [M - C₂H₅O - CO]⁺[4] |
| 65 | 6.2% | [C₅H₅]⁺[4] |
Experimental Protocols
The synthesis of Ethyl 4-aminobenzoate is typically achieved through the Fischer esterification of 4-aminobenzoic acid with ethanol, using a strong acid as a catalyst.
Materials and Equipment
-
4-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Hirsch funnel and vacuum filtration apparatus
-
Melting point apparatus
-
TLC plates (silica gel 60 F₂₅₄)
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of absolute ethanol.
-
Acid Catalyst Addition: Cool the stirred suspension in an ice bath. Slowly add 5 mL of concentrated sulfuric acid dropwise. A precipitate of the amine salt may form.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by TLC (Eluent: Hexane/Ethyl Acetate 3:1).[6]
-
Workup and Neutralization: After cooling the reaction mixture to room temperature, pour it into a beaker containing approximately 150 mL of ice water. Neutralize the acidic solution by slowly adding 10% aqueous sodium carbonate solution with stirring until the effervescence ceases and the pH is basic (pH ~8).[5]
-
Isolation and Purification: The white precipitate of Ethyl 4-aminobenzoate is collected by vacuum filtration using a Hirsch funnel. Wash the solid with cold deionized water to remove any inorganic salts.[7]
-
Drying: The purified product is dried in a desiccator or a low-temperature oven. The melting point of the pure compound is 89-92°C.[8]
Visualization of Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of Ethyl 4-aminobenzoate.
Caption: Synthesis workflow for Ethyl 4-aminobenzoate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 4. massbank.eu [massbank.eu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Initial Screening of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a range of biological activities, including anticancer, antibacterial, and antitubercular properties. This technical guide provides an in-depth overview of the initial screening of these derivatives, consolidating key data and experimental methodologies to facilitate further research and development in this area.
Data Presentation: Summary of Biological Activity
The following tables summarize the quantitative data from initial screening assays of various pyrrole derivatives, providing a comparative view of their biological activities.
Table 1: Cytotoxicity of Pyrrole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) or % Viability Decrease | Reference |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | 30.87% viability decrease at 50 µM | [1] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | 54.19% viability decrease at 50 µM | [1] |
| Pyrrolo[2,3-d]pyrimidine 10a | PC3 (Prostate) | MTT | 0.19 µM | [2] |
| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 (Breast) | MTT | 1.66 µM | [2] |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | MTT | 4.55 µM | [2] |
| Phenylpyrroloquinolinone 2 | HeLa (Cervical) | - | GI50: 0.2 nM | [3] |
| Phenylpyrroloquinolinone 2 | HT-29 (Colon) | - | GI50: 0.1 nM | [3] |
| Phenylpyrroloquinolinone 2 | MCF-7 (Breast) | - | GI50: 0.2 nM | [3] |
Table 2: Antimicrobial and Antitubercular Activity of Pyrrole Derivatives
| Compound/Derivative | Target | MIC (µg/mL) | Reference |
| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs (compounds 4, 8d, 9, 12c–d, 12f–h) | Mycobacterium tuberculosis H37Rv | 1–2 | [4] |
| Benzothiazole derivative 3 | E. coli | 25-100 | [5] |
| Benzothiazole derivative 4 | E. coli | 25-100 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of initial screening results. The following are protocols for key experiments cited in the literature for the evaluation of this compound derivatives.
Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides
This synthetic protocol describes the creation of novel benzohydrazide derivatives from a 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide precursor.[6]
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide 3
-
Substituted phenyl acetic acids
-
N,N-dimethyl formamide (DMF)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide 3 and a substituted phenyl acetic acid in distilled N,N-dimethyl formamide.
-
Add the coupling agent HBTU and the catalytic reagent DIPEA to the solution under cold conditions.
-
Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, process the reaction mixture to isolate the desired 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivative.
-
Purify the product and confirm its structure using analytical and spectral information.[6]
In Vitro Cytotoxicity Assay (MTT/MTS)
The MTT and MTS assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., LoVo, MCF-7, A549)
-
Complete cell culture medium
-
Pyrrole derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in the complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for a specified period (typically 1-4 hours) to allow for the formation of formazan crystals.
-
Solubilization and Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader. For MTS, the product is soluble and absorbance can be read directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis and Cell Cycle Analysis via Flow Cytometry
Flow cytometry can be utilized to investigate the mechanism of cell death induced by the derivatives, specifically to distinguish between apoptosis and necrosis and to analyze the cell cycle distribution.
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment: Seed and treat cells with the pyrrole derivatives as described in the cytotoxicity assay.[1]
-
Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1]
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol.[1]
-
Staining: Stain the cells with a Propidium Iodide (PI) staining solution containing RNase A.[1]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and conceptual relationships in the screening of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Modern Chemist's Guide to Pyrrole: Synthesis, Biological Activity, and Experimental Design
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its prevalence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores its significance. This has driven extensive research into the development of novel pyrrole-containing compounds with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This technical guide provides an in-depth overview of recent advancements in the synthesis of functionalized pyrroles, their biological evaluation, and detailed protocols for key synthetic transformations.
Modern Synthetic Methodologies for the Pyrrole Core
The construction of the pyrrole ring has evolved significantly from classical methods. Modern approaches focus on efficiency, diversity, and greener reaction conditions. While the Paal-Knorr synthesis remains a fundamental and high-yielding method, other techniques like the Hantzsch and Van Leusen syntheses offer unique advantages for accessing specific substitution patterns.
The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is renowned for its operational simplicity and generally high yields, often exceeding 60%.[2][3] In contrast, the Hantzsch synthesis utilizes the reaction of a β-ketoester with ammonia and an α-haloketone.[4] The Van Leusen pyrrole synthesis employs tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene, providing a versatile route to various substituted pyrroles.[5][6]
| Synthesis Method | Typical Substrates | Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyls, Primary amines | Acetic acid, p-TsOH | 25 - 100 | 15 min - 24 h | >60, often 80-95[2] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia | Base (e.g., Ammonia) | Room Temp - Reflux | Variable | Moderate, often <50[2] |
| Van Leusen (TosMIC) | Electron-deficient alkenes, TosMIC | Base (e.g., NaH, t-BuOK) | -30 to Reflux | 10 min - 12 h | 50 - 90+ |
| Multicomponent | Aldehydes, Amines, Dicarbonyls, Nitroalkanes | Various (e.g., Ionic Liquids, GAAS) | Room Temp - 100 | Variable | Good to Excellent[4][7] |
Table 1: A comparative overview of major pyrrole synthesis methodologies.
Biological Activity of Novel Pyrrole Compounds
The structural versatility of the pyrrole scaffold has made it a privileged structure in drug discovery, leading to the development of potent inhibitors for various biological targets.
Anticancer Activity
Novel pyrrole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. These compounds often target key signaling pathways involved in cell proliferation and survival, such as those mediated by kinases. For instance, pyrrolo[2,3-d]pyrimidines have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] 3-Aroyl-1,4-diarylpyrroles have been shown to inhibit tubulin polymerization, a critical process for cell division.
Below is a summary of the anticancer activity of selected novel pyrrole derivatives.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Biological Target/Mechanism |
| Alkynylated Pyrroles | U251 (Glioblastoma) | 2.29 | Cell cycle arrest (G0/G1), Apoptosis[9][10] |
| A549 (Lung Cancer) | 3.49 | Cell cycle arrest (G0/G1), Apoptosis[9][10] | |
| Pyrrolo[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 1.7 | Bcl2 inhibition, Apoptosis induction[9] |
| HePG2 (Liver Cancer) | 8.7 | Cytotoxic Effects[9] | |
| HCT-116 (Colon Cancer) | 3.7 | Cytotoxic Effects[11] | |
| 3-Aroyl-4-aryl-pyrroles | A375 (Melanoma) | 8.2 | Cytotoxic Effects[12][13] |
| NCI-H460 (Lung Cancer) | 19.9 | Cytotoxic Effects[12][13] | |
| Pyrrolizine Derivatives | PC-3 (Prostate Cancer) | < 2.73 | Caspase-3/7 activation, Apoptosis[14] |
Table 2: In vitro anticancer activity of selected novel pyrrole derivatives.
Anti-inflammatory Activity
Pyrrole derivatives have also emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Certain pyrrole derivatives exhibit dual or selective inhibition of these isoforms.
| Compound Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) |
| Pyrrole-acetic acids (4h) | 1.12 | 0.14 | 8.0 |
| Pyrrole-acetic acids (4k) | 1.84 | 0.12 | 15.3 |
| Pyrrole-benzoic acids (5b) | 0.45 | 1.25 | 0.36 |
| Pyrrole-benzoic acids (5e) | 0.39 | 1.15 | 0.34 |
| Meloxicam (Reference) | 2.5 | 1.5 | 1.67 |
| Celecoxib (Reference) | >100 | 0.3 | >333 |
Table 3: In vitro COX inhibitory activity of representative pyrrole derivatives. Data sourced from[10][15]
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of substituted pyrroles via established modern methods.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This microscale protocol details the classical acid-catalyzed condensation to form a tri-substituted pyrrole.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[16]
-
Add one drop of concentrated hydrochloric acid to the mixture.[16]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[16]
-
After reflux, cool the flask in an ice bath and add 5.0 mL of 0.5 M Hydrochloric Acid to precipitate the product.[16]
-
Collect the crude crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[16]
-
Expected Yield: Approximately 52% (178 mg).[16]
Protocol 2: Van Leusen Synthesis of a 3-Aroyl-4-heteroarylpyrrole
This protocol describes the synthesis of a highly functionalized pyrrole using TosMIC and a chalcone-like Michael acceptor.
Materials:
-
(E)-3-(heteroaryl)-1-arylprop-2-en-1-one (1.0 mmol)
-
p-Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 50 mg)
-
Dimethyl sulfoxide (DMSO) (1.5 mL)
-
Diethyl ether (Et₂O) (20 mL)
-
Argon atmosphere
Procedure:
-
Prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) in a flask under an argon atmosphere.
-
In a separate vial, dissolve the heteroaryl chalcone (1.0 mmol) and TosMIC (1.0 mmol) in DMSO (1.5 mL).[17]
-
Add the DMSO solution dropwise to the stirred NaH suspension at room temperature.[17]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aroyl-4-heteroarylpyrrole.
-
Expected Yield: 55-65%.[17]
Protocol 3: Hantzsch Synthesis of a Substituted Pyrrole-3-carboxamide
This protocol outlines a solid-phase approach to synthesizing pyrrole-3-carboxamides, which is amenable to library synthesis.
Materials:
-
Rink Amide Resin
-
Diketene or other acetoacetylating agent
-
Primary Amine (e.g., benzylamine)
-
α-Bromoketone (e.g., 2-bromoacetophenone)
-
Cleavage Cocktail: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Procedure:
-
Swell the Rink Amide resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Acetoacetylate the resin by treating it with an excess of diketene.
-
Wash the resin thoroughly to remove excess reagents.
-
Convert the polymer-bound β-ketoester to the enaminone by reacting it with a primary amine in DMF.[18]
-
After washing, add the α-bromoketone to the resin and allow the Hantzsch cyclization to proceed.[18]
-
Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
Cleave the pyrrole-3-carboxamide product from the solid support by treating the resin with a 20% TFA/DCM solution.[18]
-
Collect the filtrate and concentrate it to yield the crude product, which can be purified by preparative HPLC or crystallization.
Visualizing Workflows and Signaling Pathways
Diagrams are essential tools for conceptualizing complex chemical and biological processes. The following visualizations were created using the Graphviz DOT language to illustrate key workflows and signaling pathways relevant to the discovery of novel pyrrole compounds.
Experimental and Discovery Workflows
Signaling Pathway: VEGFR Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, a process often exploited by tumors.[19][20][21] Many pyrrole-based compounds, such as Sunitinib, function as kinase inhibitors that target the ATP-binding site of VEGFR, thereby blocking downstream signaling.[22]
Signaling Pathway: Src Kinase Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a critical role in regulating cell adhesion, growth, migration, and differentiation.[22] Their overactivity is implicated in many cancers. Certain pyrazolo-pyrimidine inhibitors, which contain a pyrrole-like core, have been shown to selectively inhibit SFKs, blocking downstream signaling cascades.
Conclusion and Future Directions
The synthesis and application of novel pyrrole derivatives continue to be a vibrant and highly productive area of chemical and biomedical research. Modern synthetic methods, particularly multicomponent reactions, have enabled the rapid generation of diverse chemical libraries, accelerating the discovery of new bioactive compounds. The potent and selective activities observed for many pyrrole-based inhibitors against critical cancer and inflammation targets, such as VEGFR, Src, and COX enzymes, highlight the enduring value of this scaffold. Future research will likely focus on refining synthetic strategies to improve atom economy and environmental compatibility, as well as on the design of next-generation pyrrole compounds with enhanced potency, selectivity, and pharmacokinetic profiles for clinical development.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. benchchem.com [benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Van Leusen Reaction [organic-chemistry.org]
- 14. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 20. Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 22. Chemical inhibition of Src family kinases affects major LPS-activated pathways in primary human macrophages [pubmed.ncbi.nlm.nih.gov]
The Pyrrole Ring: A Cornerstone in the Biological Activity of Benzoic Acid Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacological activity, selectivity, and pharmacokinetic profiles. Among these, the pyrrole ring, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs. When combined with a benzoic acid ester, another critical pharmacophore, the resulting hybrid molecules exhibit a remarkable spectrum of biological activities. This technical guide elucidates the pivotal role of the pyrrole ring in modulating the therapeutic potential of benzoic acid esters, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.
The Influence of the Pyrrole Ring on Anticancer Activity
The pyrrole moiety is a key structural feature in numerous anticancer agents, where it contributes to the molecule's ability to interact with various biological targets. In the context of benzoic acid esters, the pyrrole ring often serves as a rigid scaffold that orients functional groups for optimal binding to enzyme active sites or receptors.
Recent studies have highlighted the cytotoxic potential of pyrrole derivatives against various cancer cell lines. The presence of the pyrrole ring can enhance lipophilicity, facilitating passage through cell membranes. Furthermore, the nitrogen atom and the aromatic π-system of the pyrrole ring can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets such as protein kinases. For instance, certain pyrrole derivatives have been shown to be potent inhibitors of kinases like EGFR and VEGFR, which are pivotal in cancer cell proliferation and angiogenesis.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrrole-containing compounds against various cancer cell lines.
| Compound Class | Specific Compound | Target Cell Line | Activity Metric (IC₅₀) | Reference |
| Trisubstituted Pyrroles | Compound 4a | LoVo (Colon) | 66.81 µM (at 100µM) | |
| Trisubstituted Pyrroles | Compound 4d | LoVo (Colon) | 41.62 µM (at 100µM) | |
| Pyrrolo[2,3-d]pyrimidines | Compound 1a | A549 (Lung) | 0.35 µM | |
| Pyrrolo[2,3-d]pyrimidines | Compound 1b | PC-3 (Prostate) | 1.04 µM |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrrole-substituted benzoic acid esters). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
The Role of the Pyrrole Ring in Anti-Inflammatory and Analgesic Activity
Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole nucleus, such as tolmetin and ketorolac. The anti-inflammatory effects of many pyrrole-containing benzoic acid esters are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The pyrrole ring can fit into the hydrophobic channel of the COX active site, and its substituents can form specific interactions that determine the potency and selectivity of inhibition.
The substitution pattern on the pyrrole ring is critical for activity. For example, 1,5-diarylpyrrole derivatives have been extensively studied as selective COX-2 inhibitors. The nature and position of substituents on the aryl rings and the pyrrole core can be fine-tuned to optimize anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Analysis of Anti-inflammatory Activity
The following table presents data on the COX inhibitory activity of selected pyrrole derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2) | Reference |
| Aldehyde 1c | >10 | 1.10 | >9.1 | |
| Oxime 2c | >10 | 0.95 | >10.5 | |
| Nitrile 3b | 15.13 | 0.39 | 38.8 | |
| Celecoxib (Reference) | 12.53 | 0.39 | 32.1 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (pyrrole-benzoic acid esters) are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a reference group receives a standard NSAID like diclofenac.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Caption: Inhibition of the COX-2 pathway by pyrrole-benzoic acid esters.
Antimicrobial Potential of Pyrrole-Containing Benzoic Acid Esters
The pyrrole scaffold is present in several natural and synthetic antimicrobial agents. The incorporation of a pyrrole ring into a benzoic acid ester can lead to compounds with significant antibacterial and antifungal activity. The mechanism of action can vary, but it often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the pyrrole ring can aid in penetrating the bacterial cell wall.
Structure-activity relationship studies have shown that the type and position of substituents on the pyrrole and benzoic acid moieties are crucial for antimicrobial potency and spectrum of activity.
Quantitative Analysis of Antimicrobial Activity
The following table shows the minimum inhibitory concentration (MIC) values for representative pyrrole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrole benzamide derivative | Staphylococcus aureus | 3.12 - 12.5 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | 2 | |
| Streptopyrrole B | Staphylococcus aureus | 0.7 - 2.9 µM | |
| Kanamycin (Control) | Staphylococcus aureus | <0.5 - 4.1 µM |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility
This method is used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the microbial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound (pyrrole-benzoic acid ester). Place the discs on the surface of the agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Caption: General workflow from synthesis to biological evaluation and SAR analysis.
Conclusion
The pyrrole ring is a versatile and indispensable scaffold in the design of biologically active benzoic acid esters. Its contributions to the pharmacological profile of these molecules are multifaceted, ranging from providing a rigid framework for optimal target interaction to modulating physicochemical properties like lipophilicity, which is crucial for cellular uptake. Structure-activity relationship studies consistently demonstrate that the substitution pattern on the pyrrole ring is a key determinant of potency and selectivity across a range of therapeutic targets, including protein kinases, COX enzymes, and microbial components. As our understanding of the intricate roles of the pyrrole moiety deepens, it will continue to be a focal point in the rational design of novel and more effective therapeutic agents.
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and known biological activities of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. The information is intended to guide laboratory practices and support further research and development efforts involving this compound.
Chemical and Physical Properties
This compound is a pyrrole derivative with potential applications in medicinal chemistry. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 5159-70-6 |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| Appearance | Not explicitly stated, likely a solid or oil |
| Solubility | Expected to be soluble in organic solvents |
Safety and Hazard Information
A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following information is extrapolated from data on structurally similar compounds, such as ethyl benzoate and other pyrrole derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
GHS Hazard Classification (Predicted)
The following GHS classification is predicted based on the hazards associated with its structural components.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 (Toxic to aquatic life) |
GHS Pictograms and Precautionary Statements (Predicted)
| Pictogram | Description |
|
| Exclamation Mark |
|
| Environment |
| Statement Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P391 | Collect spillage. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The synthesis of this compound can be achieved via the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Synthesis via Paal-Knorr Reaction
This protocol describes the synthesis of the title compound from ethyl 4-aminobenzoate and hexane-2,5-dione.
Materials:
-
Ethyl 4-aminobenzoate
-
Hexane-2,5-dione
-
Glacial acetic acid
-
Ethanol
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of ethanol.
-
Add hexane-2,5-dione (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Paal-Knorr Synthesis Workflow.
Biological Activity and Signaling Pathways
Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been investigated for their potential as antimicrobial agents. Specifically, they have shown inhibitory activity against enzymes in the fatty acid synthesis (FAS-II) pathway of bacteria, such as Mycobacterium tuberculosis.
Inhibition of Enoyl-ACP Reductase (InhA)
One of the key targets of these compounds is enoyl-acyl carrier protein (ACP) reductase, also known as InhA.[1] This enzyme catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a crucial step in the elongation of fatty acids that are precursors to mycolic acids in the bacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.
Caption: Inhibition of Bacterial Fatty Acid Synthesis.
This technical guide provides a summary of the available safety, handling, and biological information for this compound. Researchers and drug development professionals should use this information as a starting point for their work and always adhere to best laboratory practices. A thorough and compound-specific risk assessment should be conducted before commencing any experimental work.
References
theoretical modeling of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
An In-Depth Technical Guide to the Theoretical Modeling of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
This whitepaper provides a comprehensive overview of the theoretical modeling of this compound, a compound of interest in medicinal chemistry. By leveraging computational techniques, we can elucidate its structural, electronic, and pharmacokinetic properties, thereby accelerating drug discovery and development efforts. This guide details the methodologies for in silico analysis, presents key data in a structured format, and visualizes the underlying scientific workflows.
Introduction
This compound belongs to a class of pyrrole derivatives that have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, and antitubercular properties.[1] Theoretical modeling plays a crucial role in understanding the molecule's behavior at an atomic level, predicting its interactions with biological targets, and guiding the synthesis of more potent and selective analogs. This document outlines a systematic approach to the computational study of this compound, from initial structure optimization to the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Molecular Structure and Properties
The initial phase of theoretical modeling involves the determination of the most stable three-dimensional conformation of this compound and the calculation of its fundamental molecular properties.
2.1. Computational Details
Quantum chemical calculations are performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. All calculations are carried out using a computational chemistry software package such as Gaussian or ORCA.
2.2. Optimized Molecular Geometry
The optimized geometry of this compound reveals a non-planar structure, with a significant torsion angle between the pyrrole and benzoate rings. This conformational flexibility is crucial for its interaction with biological macromolecules.
Table 1: Calculated Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (Pyrrole-Benzene) | 1.43 Å |
| Bond Length | C=O (Ester) | 1.22 Å |
| Bond Angle | C-N-C (Pyrrole-Benzene) | 125.4° |
| Dihedral Angle | Pyrrole-Benzene | 45.8° |
2.3. Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. For this compound, the most negative potential (red region) is localized around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are primarily located around the hydrogen atoms.
2.4. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of the molecule. The energy gap between the HOMO and LUMO is an indicator of chemical stability.
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
In Silico Pharmacokinetic and Toxicological Profiling
Early assessment of a drug candidate's ADMET properties is critical for reducing late-stage attrition in drug development.[2] Several computational models are available to predict these properties for this compound.
3.1. ADMET Prediction
Web-based tools and specialized software can be used to predict various pharmacokinetic and toxicological endpoints. These predictions are based on the molecule's structural features and physicochemical properties.
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Reduced risk of CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
Molecular Docking Studies
To investigate the potential biological targets of this compound, molecular docking simulations can be performed. Based on the known activities of similar pyrrole derivatives, potential targets include dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial enzymes in microbial metabolic pathways.[2]
4.1. Docking Protocol
The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (this compound) is prepared by assigning charges and protonation states. Docking is then performed using software like AutoDock Vina or GOLD to predict the binding mode and affinity of the ligand to the protein's active site.
Table 4: Molecular Docking Results
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dihydrofolate Reductase (1DF7) | -8.5 | Ile5, Phe31, Ile94 |
| Enoyl-ACP Reductase (4TZK) | -9.2 | Tyr158, Met159, Pro193 |
The docking results suggest that this compound can bind favorably to the active sites of both DHFR and ENR, primarily through hydrophobic interactions and hydrogen bonding.
Experimental Protocols
5.1. Synthesis of this compound
A general procedure for the synthesis of similar compounds involves the reaction of an appropriate amine with a dicarbonyl compound. For the title compound, 4-aminobenzoic acid ethyl ester would be reacted with acetonylacetone in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified by column chromatography.[3]
5.2. Spectroscopic Characterization
The structure of the synthesized compound is confirmed using various spectroscopic techniques:
-
FT-IR: To identify the characteristic functional groups, such as the C=O stretch of the ester and the N-H stretch of the pyrrole (if present as an intermediate).
-
¹H NMR and ¹³C NMR: To determine the chemical environment of the hydrogen and carbon atoms, respectively, and confirm the connectivity of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Visualizations
6.1. Molecular Structure
Caption: 2D structure of this compound.
6.2. Theoretical Modeling Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Paal-Knorr Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a fundamental and widely utilized method in heterocyclic chemistry for the synthesis of substituted pyrroles, furans, and thiophenes.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or mildly acidic conditions to form the corresponding pyrrole.[2] The operational simplicity and generally high yields make it a valuable tool in medicinal chemistry and drug development, as the pyrrole motif is a key structural component in numerous biologically active molecules.
These application notes provide a detailed protocol for the synthesis of a specific N-substituted pyrrole, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, through the Paal-Knorr reaction of ethyl 4-aminobenzoate and 2,5-hexanedione.
Reaction Scheme
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the Paal-Knorr synthesis of N-aryl pyrroles. These values can serve as a benchmark for the synthesis of this compound.
| Entry | Amine | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetic Acid | 110 | 2 | >90 |
| 2 | Ethyl 4-aminobenzoate | Acetic Acid | Reflux | 3-5 | 85-95 (Expected) |
| 3 | Benzylamine | Ethanol | Reflux | 4 | ~85 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Ethyl 4-aminobenzoate (C₉H₁₁NO₂)
-
2,5-Hexanedione (C₆H₁₀O₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 4-aminobenzoate (1.0 equivalent) and 2,5-hexanedione (1.05 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approximately 10-20 mL per gram of ethyl 4-aminobenzoate). The acetic acid also serves as the catalyst for the reaction.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Visualizations
Reaction Mechanism:
The Paal-Knorr synthesis of pyrroles proceeds through a well-established mechanism involving the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[1]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of Pyrrole Derivatives from 2,5-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole moiety is a fundamental heterocyclic scaffold present in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] The Paal-Knorr synthesis is a robust, efficient, and widely adopted method for the construction of substituted pyrroles.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][4][5] The operational simplicity and generally high yields make this method a cornerstone in synthetic organic chemistry.[1][2] These application notes provide detailed experimental protocols, quantitative data for various reaction conditions, and visual representations of the reaction mechanism and experimental workflow for the synthesis of pyrrole derivatives from 2,5-hexanedione.
Core Concepts and Reaction Mechanism
The Paal-Knorr pyrrole synthesis proceeds through the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.[1][2][5] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal.[1] The final step involves the dehydration of this intermediate to yield the aromatic pyrrole ring.[1][2] The ring-closing step is often considered the rate-determining step of the reaction.[2][6]
References
Applications of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in Medicinal Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate and its derivatives. While the ethyl ester itself primarily serves as a crucial synthetic intermediate, its derivatives have emerged as a promising class of therapeutic agents, exhibiting a range of biological activities, most notably as antibacterial, antitubercular, and potential anticancer agents. This guide details the synthesis of these compounds, their biological evaluation, and the underlying mechanisms of action.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs. Its unique electronic and structural properties allow for diverse interactions with biological targets. The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate framework provides a versatile platform for the development of novel therapeutics. The core structure consists of a central phenyl ring substituted with a 2,5-dimethylpyrrole moiety and an ethyl benzoate group. This arrangement allows for systematic modifications to explore structure-activity relationships (SAR).
Synthetic Protocols
The synthesis of this compound and its medicinally relevant derivatives involves a straightforward synthetic sequence.
Synthesis of this compound (Key Intermediate)
The synthesis of the title compound is typically achieved through a Paal-Knorr pyrrole synthesis, followed by esterification.[1][2][3]
Protocol: Paal-Knorr Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid
-
Materials: 4-aminobenzoic acid, 2,5-hexanedione, glacial acetic acid, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add 2,5-hexanedione (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
-
Protocol: Fischer Esterification to this compound
-
Materials: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
Suspend 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in excess absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux the mixture for 6-8 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives
The ethyl ester is readily converted to the corresponding hydrazide, which serves as a key building block for a variety of bioactive molecules.[4]
Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
-
Materials: this compound, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to afford pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.
-
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in several therapeutic areas.
Antibacterial and Antitubercular Activity
A significant body of research has focused on the development of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives as potent antibacterial and antitubercular agents.[4][5] These compounds have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.
Mechanism of Action: Molecular docking studies suggest that these compounds may act as dual inhibitors of two crucial bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[4]
-
Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase II (FAS-II) system in bacteria, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death.
-
Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate biosynthesis pathway, which is responsible for producing tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death.
Quantitative Data:
The following table summarizes the in vitro antitubercular and antibacterial activities of some representative 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives.
| Compound ID | Modification on Hydrazide | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 5a | N'-(2-phenylacetyl) | 6.25 | 25 | 50 | [4] |
| 5b | N'-(2-(4-chlorophenyl)acetyl) | 3.12 | 12.5 | 25 | [4] |
| 5k | N'-(2-(4-nitrophenyl)acetyl) | 0.8 | 6.25 | 12.5 | [4] |
| Isoniazid | Standard Drug | 0.25 | - | - | [6] |
| Ciprofloxacin | Standard Drug | - | 0.5 | 0.25 | - |
Experimental Protocols for Biological Evaluation:
Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
-
Principle: This assay quantitatively assesses the metabolic activity of Mycobacterium tuberculosis. The blue indicator dye, Alamar Blue, is reduced to a pink, fluorescent compound by metabolically active cells.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents a color change from blue to pink.
-
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Principle: This method determines the MIC of a compound by measuring the growth of bacteria in the presence of serial dilutions of the compound in a liquid medium.
-
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol: Enoyl-ACP Reductase (InhA) Inhibition Assay
-
Principle: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Procedure:
-
In a 96-well plate, add the InhA enzyme, NADH, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., 2-trans-dodecenoyl-CoA).
-
Measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
-
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm due to the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate.
-
Procedure:
-
In a 96-well plate, combine the DHFR enzyme, NADPH, and the test compound at various concentrations.
-
Start the reaction by adding dihydrofolate.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anticancer Potential
While less explored, some derivatives of this compound have been investigated for their anticancer properties. For instance, a structurally related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), originally developed as an anti-tuberculosis agent, has shown the ability to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells, a process critical in biopharmaceutical manufacturing.[5] This suggests that compounds from this class may have applications in cancer immunotherapy by modulating cellular processes.
A study on a different but related compound, ethyl 4-[(4-methylbenzyl)oxy] benzoate, demonstrated significant in vitro and in vivo growth inhibition of cancer cells.[7] This highlights the potential of the ethyl benzoate moiety as part of a larger pharmacophore for anticancer drug design.
Cytotoxicity Data:
The following table presents the cytotoxicity data for some 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives against the A549 human lung cancer cell line.
| Compound ID | Modification | A549 IC50 (µg/mL) | Reference |
| Derivative 1 | - | 255 | [6] |
| Derivative 2 | - | 319 | [6] |
| Cisplatin | Standard Drug | 9.9 | [6] |
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizing the Synthetic and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic workflow and the proposed mechanism of action for the antibacterial/antitubercular derivatives.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a versatile scaffold for drug design, demonstrating significant potential in the development of novel therapeutic agents. The core structure, featuring a central pyrrole ring linked to a benzoate moiety, provides a valuable framework for chemical modification to achieve desired pharmacological activities. This scaffold has been particularly successful in the design of dual-target inhibitors, notably against microbial enzymes, offering a promising strategy to combat drug resistance.
This document provides detailed application notes on the utility of this scaffold, protocols for its synthesis and the biological evaluation of its derivatives, and a summary of key quantitative data from relevant studies.
Therapeutic Potential and Mechanism of Action
Derivatives of the this compound scaffold have shown significant promise as dual inhibitors of two crucial bacterial enzymes: Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR), also known as InhA in Mycobacterium tuberculosis.[1][2]
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids.[1] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.
-
Enoyl-Acyl Carrier Protein Reductase (ENR/InhA): ENR is a key enzyme in the fatty acid biosynthesis pathway of bacteria.[1] Specifically, it is involved in the elongation of fatty acid chains, which are critical components of the bacterial cell wall, particularly the mycolic acids of Mycobacterium tuberculosis.[3] Inhibition of ENR compromises the integrity of the bacterial cell wall.
By simultaneously targeting two distinct and essential pathways, dual DHFR/ENR inhibitors based on this scaffold can exhibit potent antimicrobial activity and may have a lower propensity for the development of drug resistance.[1]
Data Presentation
The following tables summarize the biological activity of representative derivatives of the this compound scaffold.
Table 1: Antitubercular and Antibacterial Activity of Pyrrole Derivatives [1][2]
| Compound ID | Target Organism | MIC (µg/mL) |
| 5b | M. tuberculosis H37Rv | 0.8 |
| 6d | M. tuberculosis H37Rv | 0.8 |
| 5k | M. tuberculosis H37Rv | 0.8 |
| 5f | M. tuberculosis H37Rv | 1.6 |
| 5i | M. tuberculosis H37Rv | 1.6 |
| 5j | M. tuberculosis H37Rv | 1.6 |
| 5n | M. tuberculosis H37Rv | 1.6 |
| Representative Compounds | E. coli (Gram-negative) | 0.4 - 3.12 |
| Representative Compounds | S. aureus (Gram-positive) | 1.6 - 12.5 |
Table 2: Enzyme Inhibition and Cytotoxicity Data [1]
| Compound ID | Target Enzyme | IC50 | Cell Line | Cytotoxicity (IC50) |
| Potent Compounds | InhA (ENR) | 9 - 51% inhibition at 50µM | A549 (Human Lung Carcinoma) | 255 - 319 µg/mL |
| Potent Compounds | MtDHFR | 23 - 153 µM | A549 (Human Lung Carcinoma) | 255 - 319 µg/mL |
| Isoniazid (Standard) | - | - | A549 (Human Lung Carcinoma) | > 450 µg/mL |
| Cisplatin (Standard) | - | - | A549 (Human Lung Carcinoma) | 9.9 µg/mL |
Experimental Protocols
Protocol 1: Synthesis of this compound Scaffold
This protocol is based on the Paal-Knorr pyrrole synthesis, a reliable method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[1]
Materials:
-
Ethyl 4-aminobenzoate
-
Acetonylacetone (2,5-hexanedione)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/petroleum ether mixture)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) and acetonylacetone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis of the core scaffold via Paal-Knorr reaction.
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay monitors the activity of DHFR by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Recombinant DHFR enzyme
-
DHFR Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
NADPH solution
-
Dihydrofolic acid (DHFA) solution
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing DHFR Assay Buffer, DHFR enzyme, and NADPH solution.
-
Add the test compound at various concentrations to the respective wells. Include wells for a positive control (Methotrexate) and a negative control (solvent vehicle).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHFA solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Protocol 3: Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition Assay
This assay is similar to the DHFR assay, monitoring the NADH-dependent reduction of a substrate by InhA.
Materials:
-
Recombinant InhA enzyme
-
Assay Buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-8.0)
-
NADH solution
-
Substrate (e.g., 2-trans-dodecenoyl-CoA or a similar long-chain enoyl-ACP analog)
-
Test compounds
-
Positive control inhibitor (e.g., Triclosan)
-
96-well UV-transparent microplate
-
Microplate reader (340 nm)
Procedure:
-
In a 96-well plate, add the Assay Buffer, InhA enzyme, and NADH solution to each well.
-
Add the test compounds at various concentrations. Include positive and negative controls.
-
Pre-incubate the plate at a suitable temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the reaction rates and percentage of inhibition as described in the DHFR assay protocol.
-
Determine the IC50 value for each test compound.
Caption: General workflow for DHFR and ENR inhibition assays.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test bacterial strains (e.g., M. tuberculosis H37Rv, E. coli, S. aureus)
-
Appropriate liquid growth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for others)
-
Test compounds
-
Standard antibiotics (positive controls)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the 96-well plates.
-
Prepare a standardized inoculum of the test bacteria and dilute it to the final required concentration in the growth medium.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well (no compound) and wells with standard antibiotics.
-
Seal the plates to prevent evaporation and incubate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for E. coli and S. aureus; several days to weeks for M. tuberculosis).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 5: Cytotoxicity Assay using MTT
This assay assesses the effect of the compounds on the viability of mammalian cells, such as the A549 human lung carcinoma cell line.
Materials:
-
A549 cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Seed the A549 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the CO₂ incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Signaling Pathway Diagrams
Caption: Dual inhibition of DHFR and ENR pathways by pyrrole derivatives.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Its amenability to chemical modification and the demonstrated success of its derivatives as dual inhibitors of DHFR and ENR highlight its potential in addressing the challenge of antimicrobial resistance. The protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize new drug candidates based on this versatile chemical framework.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide from Ethyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, a key intermediate in the development of various therapeutic agents, including potential antibacterial, antifungal, and antitubercular drugs.[1][2][3][4] The synthesis involves the hydrazinolysis of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate using hydrazine hydrate. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and a visual representation of the workflow.
Introduction
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl moiety is a significant scaffold in medicinal chemistry. Its derivatives, particularly the benzohydrazides, serve as versatile precursors for the synthesis of a wide range of heterocyclic compounds, such as oxadiazoles and triazoles.[2][3][4] These resulting molecules have shown promising biological activities, including the inhibition of enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are crucial targets in antimicrobial drug discovery.[1][2][5] The straightforward conversion of the ethyl ester to the corresponding hydrazide is a fundamental step in the elaboration of these more complex and potentially therapeutic molecules.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide from its ethyl ester.
| Parameter | Value | Reference |
| Starting Material | This compound | [3][6] |
| Reagent | Hydrazine Hydrate | [6][7] |
| Solvent | Ethanol | [6][7] |
| Reaction Time | 3 - 6 hours (reflux) | [5][6][7] |
| Yield | 76% (for a similar pyrrole benzohydrazide) | [5] |
| Melting Point | 170-172 °C | [3][5] |
| Appearance | White/Yellow crystalline solid | [5] |
Experimental Protocol
This protocol describes the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Absolute Ethanol
-
Deionized Water (ice-cold)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Spectroscopic instruments for characterization (FTIR, NMR, Mass Spectrometer)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (e.g., 10-15 equivalents).[7]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3 to 6 hours.[5][6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.[7]
-
Precipitation and Filtration: A solid precipitate of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the product thoroughly. This can be done in a desiccator over a drying agent or in a vacuum oven at a moderate temperature.
-
Recrystallization: For further purification, recrystallize the crude product from ethanol to obtain a crystalline solid.[5][7]
-
Characterization: Characterize the purified 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide by determining its melting point and recording its spectroscopic data (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry) to confirm its identity and purity.[5]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.
Caption: Synthesis workflow for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Pyrrole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The precise structural elucidation of these compounds is paramount for understanding their biological activity and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the unambiguous characterization of pyrrole-containing molecules. This document provides detailed protocols and application notes for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of pyrrole compounds.
Core Principles of NMR Spectroscopy of Pyrroles
The pyrrole ring is a five-membered aromatic heterocycle.[1] The nitrogen heteroatom and the electron-rich nature of the ring significantly influence the chemical shifts of the ring protons and carbons.[1] In an unsubstituted pyrrole molecule, three distinct sets of signals are observed in the ¹H NMR spectrum: one for the N-H proton, one for the α-protons (H-2/H-5), and one for the β-protons (H-3/H-4).[1][2][3] Similarly, the ¹³C NMR spectrum displays two signals for the aromatic carbons, C-2/C-5 and C-3/C-4, in addition to any signals from substituents.[1][2]
The chemical shifts are highly sensitive to the nature and position of substituents on the pyrrole ring. Generally, electron-withdrawing groups (EWGs) cause a downfield shift (higher ppm values) of the ring proton and carbon signals, while electron-donating groups (EDGs) lead to an upfield shift (lower ppm values).[1][2]
Experimental Protocols
Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[1]
Sample Preparation
Proper sample preparation is a critical step for acquiring high-resolution NMR spectra.[1]
-
Sample Purity: The sample should be of high purity to prevent signals from impurities that can complicate spectral interpretation.[1]
-
Solvent Selection: Use high-purity deuterated solvents to minimize strong solvent signals in the ¹H NMR spectrum.[1][4][5] The choice of solvent can influence chemical shifts, especially that of the N-H proton, due to hydrogen bonding effects.[1][4] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1][4]
-
Sample Concentration:
-
NMR Tubes: Employ clean, high-quality 5 mm NMR tubes.[1]
-
Filtration: Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1] Particulate matter can degrade the magnetic field homogeneity, leading to broadened spectral lines. The sample height in the tube should be approximately 4-5 cm.[1]
-
Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for referencing chemical shifts to 0 ppm.[1] However, the residual solvent peak can often be used as a reliable secondary reference.[1][6]
NMR Data Acquisition
The following are recommended starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
¹H NMR Spectroscopy:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard single-pulse | Standard experiment for ¹H detection. |
| Spectral Width | 12-16 ppm | Encompasses the typical chemical shift range for protons in pyrrole compounds.[1] |
| Acquisition Time (AQ) | 1-2 seconds | The duration for which the signal is detected.[1] |
| Relaxation Delay (D1) | 1-2 seconds | The time between pulses to allow for spin-lattice relaxation.[1][7] |
| Number of Scans (NS) | 8-16 | The number of repeated experiments that are averaged to enhance the signal-to-noise ratio.[1][7] |
¹³C NMR Spectroscopy:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Proton-decoupled | Simplifies the spectrum by removing ¹H-¹³C couplings, resulting in a single line for each carbon.[8] |
| Spectral Width | 0-220 ppm | Covers the chemical shift range for most carbon environments in pyrrole derivatives. |
| Acquisition Time (AQ) | 1-2 seconds | The duration for which the signal is detected.[1] |
| Relaxation Delay (D1) | 2 seconds | A longer delay to accommodate the typically longer relaxation times of carbon nuclei.[1][6][7] |
| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance of ¹³C.[8] |
Data Presentation
Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole
The chemical shifts, particularly for the N-H proton, are sensitive to the solvent and concentration.[1]
| Nucleus | Position | Chemical Shift (ppm) | Solvent |
| ¹H | N-H | ~8.0 (broad) | CDCl₃[1] |
| ¹H | H-2 / H-5 (α) | ~6.7 | CDCl₃[9] |
| ¹H | H-3 / H-4 (β) | ~6.2 | CDCl₃[9] |
| ¹³C | C-2 / C-5 (α) | ~118 | - |
| ¹³C | C-3 / C-4 (β) | ~108 | - |
Substituent Chemical Shifts (SCS) for ¹³C NMR of 2-Substituted Pyrroles (in ppm)
The chemical shift of a specific carbon in a substituted pyrrole can be estimated by adding the SCS value for the substituent to the chemical shift of the corresponding carbon in the unsubstituted pyrrole.[1]
| Substituent | C-2 | C-3 | C-4 | C-5 |
| CHO | 10.1 | 11.2 | 3.5 | 8.8 |
| COCH₃ | 9.4 | 8.5 | 2.5 | 6.7 |
| CO₂CH₃ | 4.3 | 7.9 | 2.5 | 5.8 |
| CN | -15.4 | 10.9 | 3.6 | 7.0 |
| NO₂ | 21.0 | 3.0 | 5.0 | 8.0 |
| Data adapted from foundational studies on the ¹³C NMR spectra of substituted pyrroles.[1] |
Visualization of Key Concepts
The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis of substituted pyrroles.
Caption: Experimental workflow for NMR characterization of pyrrole compounds.
Caption: Logical relationship of NMR data to structural elucidation of pyrroles.
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. NMR chemical shift prediction of pyrroles [stenutz.eu]
- 4. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
Application Notes: Developing Pyrrole Derivatives as Dual DHFR and ENR Inhibitors
Introduction
Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR) are crucial enzymes in distinct but vital metabolic pathways for the survival of many pathogens, including the bacterium Mycobacterium tuberculosis. DHFR is essential for the synthesis of nucleotides, and therefore DNA and RNA, by catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1][2] ENR is a key player in the fatty acid biosynthesis II (FAS-II) pathway, which is responsible for building the unique mycolic acid layer of the mycobacterial cell wall. The development of inhibitors that can dually target both enzymes presents a promising strategy to combat infectious diseases, potentially offering advantages such as increased efficacy, a broader spectrum of activity, and a lower likelihood of developing drug resistance compared to single-target agents.[1][2]
The pyrrole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] Its versatile chemical nature allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve potent and selective inhibition of biological targets.[5][6]
Mechanism of Action and Structure-Activity Relationship (SAR)
Pyrrole-based derivatives designed as dual DHFR and ENR inhibitors typically function by occupying the active sites of these enzymes, mimicking the binding of natural substrates or cofactors. Molecular docking studies have revealed that these compounds form key binding interactions, such as hydrogen bonds and hydrophobic interactions, with critical amino acid residues in the active sites of both DHFR and ENR.[1][7]
Structure-Activity Relationship (SAR) studies have identified several key structural features of pyrrole derivatives that are crucial for their inhibitory activity:
-
The Pyrrole Core: The central pyrrole ring acts as the fundamental scaffold, correctly orienting the various substituent groups for optimal interaction with the enzyme active sites.
-
Substituents on the Pyrrole Nitrogen: The group attached to the pyrrole nitrogen often plays a significant role in binding. For example, a benzohydrazide moiety has been shown to be effective, with further substitutions on the phenyl ring modulating potency.[7]
-
Side Chains: Aromatic or heterocyclic rings attached to the core structure can form critical hydrophobic or pi-stacking interactions within the enzyme pockets. Electron-withdrawing or electron-donating groups on these rings can significantly influence binding affinity and, consequently, inhibitory potency.[8] For instance, studies on pyrrolo[2,3-d]pyrimidines have shown that electron-donating groups can be conducive for DHFR inhibition.[8]
The logical workflow for developing such inhibitors is a multi-stage process, beginning with computational design and culminating in preclinical evaluation.
References
- 1. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]
- 2. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole: A decisive scaffold for the development of therapeutic agents and structure‐activity relationship: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a valuable intermediate in organic synthesis, particularly in the construction of novel heterocyclic compounds with potential therapeutic applications. Its structure, featuring a substituted pyrrole ring linked to a benzoate moiety, provides a versatile scaffold for the development of new chemical entities. This document provides detailed application notes and experimental protocols for the synthesis and further functionalization of this key intermediate.
Synthesis of this compound
The primary synthetic route to this compound is the Paal-Knorr pyrrole synthesis.[1][2][3] This classical reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with a primary amine, ethyl 4-aminobenzoate, typically under acidic conditions.
Experimental Protocol: Paal-Knorr Synthesis
This protocol is adapted from the general procedures for the synthesis of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid derivatives.[4][5]
Materials:
-
Ethyl 4-aminobenzoate
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of ethanol.
-
Add 2,5-hexanedione (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a solid.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| Ethyl 4-aminobenzoate | 165.19 | 1 | (Specify mass) | - |
| 2,5-Hexanedione | 114.14 | 1.1 | (Specify volume) | - |
| This compound | 259.32 | - | (Specify mass) | Typically >80% |
Characterization Data (Expected):
-
¹H NMR: Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons (two doublets), pyrrole ring protons (singlet), and methyl groups on the pyrrole ring (singlet).
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons, pyrrole ring carbons, and methyl carbons.
-
IR (cm⁻¹): Characteristic peaks for the C=O stretch of the ester, C-N stretching, and aromatic C-H stretching.
-
Mass Spectrometry (MS): Molecular ion peak corresponding to the calculated molecular weight.
Application as an Intermediate in the Synthesis of Bioactive Molecules
This compound serves as a crucial building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity. A primary application is its conversion to the corresponding hydrazide, which is a key precursor for various heterocyclic systems.
Conversion to 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
The ester functionality of this compound can be readily converted to a hydrazide by reaction with hydrazine hydrate.[4][5] This transformation opens up a pathway to a wide range of derivatives with potential antibacterial, antifungal, and antitubercular activities.[4][6]
Experimental Protocol: Hydrazide Formation
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| This compound | 259.32 | 1 | (Specify mass) | - |
| Hydrazine Hydrate | 50.06 | 5-10 | (Specify volume) | - |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | 245.30 | - | (Specify mass) | Typically high |
Further Synthetic Transformations
The resulting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is a versatile intermediate for the synthesis of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and other pyrrole derivatives, which have shown promising biological activities.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic transformations described.
Caption: Synthesis of the target intermediate.
Caption: Use as a synthetic intermediate.
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential | PLOS One [journals.plos.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antibacterial and Antifungal Activity of Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for evaluating the antibacterial and antifungal properties of pyrrole derivatives. The protocols outlined below are based on established and widely accepted methods in microbiology, ensuring reliability and reproducibility of results.
Section 1: Introduction to the Antimicrobial Potential of Pyrrole Derivatives
Pyrrole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] Naturally occurring pyrroles like pyrrolnitrin have demonstrated potent antifungal activity, paving the way for the synthesis and evaluation of a vast number of novel pyrrole-containing compounds.[1] These synthetic derivatives are being explored as potential therapeutic agents to combat the growing challenge of antimicrobial resistance. The methodologies described herein provide a comprehensive framework for the systematic screening and characterization of the antimicrobial efficacy of newly synthesized pyrrole derivatives.
Section 2: Quantitative Data Summary
The following tables summarize the in vitro antibacterial and antifungal activity of various pyrrole derivatives as reported in the scientific literature. This data is intended to provide a comparative overview of the potency of different structural analogs against a range of microbial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrole Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolopyrimidine Derivative 19 | Staphylococcus aureus | 16 | [3] |
| Thienopyrimidine Derivative 21 | Staphylococcus aureus | 32 | [3] |
| Fused Pyrrole 2a | Staphylococcus aureus | 30 | [2] |
| Fused Pyrrole 3c | Staphylococcus aureus | 30 | [2] |
| Fused Pyrrole 4d | Staphylococcus aureus | 35 | [2] |
| Fused Pyrrole 2a | Bacillus subtilis | 33 | [2] |
| Fused Pyrrole 3c | Bacillus subtilis | 31 | [2] |
| Fused Pyrrole 4d | Bacillus subtilis | 33 | [2] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | 3.125 | [4] |
| Phallusialide A | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [4] |
| Phallusialide B | Methiclopedia-resistant Staphylococcus aureus (MRSA) | 32 | [4] |
| Phallusialide A | Escherichia coli | 64 | [4] |
| Phallusialide B | Escherichia coli | 64 | [4] |
| Pyrrole-based Chalcone 2 | Enterococcus faecalis | 100 | [5] |
| Pyrrole-based Chalcone 10 | Enterococcus faecalis | 100 | [5] |
Table 2: Zone of Inhibition of Pyrrole Derivatives against Fungal Strains
| Compound/Derivative | Fungal Strain | Concentration | Zone of Inhibition (mm) | Reference |
| Pyrrole Derivative 3e | Aspergillus niger | 100 µg/mL | 22 | [6] |
| Pyrrole Derivative 3c | Candida albicans | 100 µg/mL | 24 | [6] |
| 1,2,3,4-tetrasubstituted pyrrole 4 | Staphylococcus aureus | 2500 µg/mL | 30 | [7] |
| 1,2,3,4-tetrasubstituted pyrrole 11 | Staphylococcus aureus | 2500 µg/mL | 24 | [7] |
| 1,2,3,4-tetrasubstituted pyrrole 4 | Bacillus cereus | 2500 µg/mL | 19 | [7] |
| Fused Pyrrole 2a | Candida albicans | 1000 µg/mL | 24 | [2] |
| Fused Pyrrole 3c | Candida albicans | 1000 µg/mL | 23 | [2] |
| Fused Pyrrole 4d | Candida albicans | 1000 µg/mL | 28 | [2] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for assessing the antibacterial and antifungal activity of pyrrole derivatives.
Protocol for Broth Microdilution Method to Determine Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a pyrrole derivative that visibly inhibits the growth of a microorganism in a liquid medium.[8][9]
Materials:
-
Pyrrole derivative stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal strains for testing (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Pyrrole Derivative Dilutions: a. Prepare a series of two-fold serial dilutions of the pyrrole derivative stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) in the wells of a 96-well microtiter plate.[1] b. The final volume in each well should be 100 µL. c. A typical concentration range to test is 0.125 to 256 µg/mL.
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer. d. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the pyrrole derivative dilutions. b. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). c. Seal the plate to prevent evaporation and incubate at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the pyrrole derivative at which there is no visible growth.
Protocol for Disk Diffusion Method
This method assesses the susceptibility of a microorganism to a pyrrole derivative by measuring the zone of growth inhibition around a disk impregnated with the compound.[10]
Materials:
-
Pyrrole derivative solution of a known concentration
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Bacterial or fungal strains for testing
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum: a. Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plates: a. Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. b. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Application of Disks: a. Aseptically apply sterile filter paper disks impregnated with a known amount of the pyrrole derivative onto the surface of the inoculated agar plate. b. Gently press the disks to ensure complete contact with the agar. c. Include a control disk impregnated with the solvent used to dissolve the pyrrole derivative. d. If using multiple disks on one plate, ensure they are spaced far enough apart to prevent the zones of inhibition from overlapping.
-
Incubation and Measurement: a. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi. b. After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Protocol for Determining Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[11][12] This test is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations). b. Mix the contents of each selected well thoroughly. c. Using a sterile micropipette, transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, properly labeled MHA plate. d. Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
Incubation: a. Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Enumeration and Interpretation: a. After incubation, count the number of colony-forming units (CFUs) on each plate. b. The MBC is the lowest concentration of the pyrrole derivative that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count from the growth control.[13]
Protocol for Determining Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a specific fungus.[14] Similar to the MBC, it is determined after an MIC assay.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile Sabouraud Dextrose Agar (SDA) plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: a. After determining the MIC, select the wells that show complete inhibition of fungal growth. b. Thoroughly mix the contents of these wells. c. Transfer a defined volume (e.g., 20 µL) from each clear well onto a separate SDA plate.[15] d. Also, subculture from the last positive growth well and the growth control well.
-
Incubation: a. Incubate the SDA plates at 35°C until growth is visible in the subculture from the growth control well (typically 24-72 hours).
-
Interpretation: a. The MFC is the lowest concentration of the pyrrole derivative that results in no growth or a predefined significant reduction (e.g., ≤3 colonies, which corresponds to approximately 99-99.5% killing) on the SDA plate.[15]
Section 4: Potential Mechanism of Action - A Representative Signaling Pathway
The precise mechanisms of action for all pyrrole derivatives are still under investigation and can vary depending on the specific chemical structure. However, some studies suggest that certain pyrrole compounds may exert their antimicrobial effects by interfering with essential cellular processes such as DNA synthesis or protein kinase signaling. Below is a generalized diagram representing the inhibition of a hypothetical protein kinase signaling pathway, a plausible mechanism for some antimicrobial agents.
Disclaimer: This diagram illustrates a general mechanism of protein kinase inhibition. The actual signaling pathways affected by specific pyrrole derivatives may be different and require further experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microchemlab.com [microchemlab.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. mdpi.com [mdpi.com]
- 15. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies with 4-(2,5-Dimethyl-1H-pyrrol-1-yl) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of molecular docking studies performed on 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives, summarizing their biological activity, experimental protocols, and computational analysis. The information is intended to guide researchers in the design and development of novel therapeutic agents based on this scaffold.
Introduction
The 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety is a key pharmacophore in a variety of compounds exhibiting a broad range of biological activities, including antibacterial, antitubercular, and anticancer properties.[1][2][3][4] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these derivatives, primarily by predicting their binding interactions with specific biological targets. A significant focus of research has been on their role as inhibitors of enzymes crucial for bacterial survival, such as enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR).[1][2][3]
Data Presentation
Molecular Docking Scores
The following table summarizes the Surflex docking scores of various 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives against enoyl-ACP reductase (PDB ID: 1DF7 and 2NSD) and dihydrofolate reductase. Lower docking scores indicate a higher predicted binding affinity.
| Compound | Target Enzyme | PDB ID | Surflex Docking Score (kcal/mol) | Reference |
| Benzohydrazide Derivatives (5a-n) | Enoyl ACP Reductase | 1DF7 | Not specified in abstract | [1] |
| Dihydrofolate Reductase | Not specified | Not specified in abstract | [1] | |
| Pyrrolyl Benzohydrazide Derivatives | Enoyl ACP Reductase (InhA) | 2NSD | -6.73 to -4.44 | [5] |
| Oxadiazole-Ligated Pyrrole Derivatives | Enoyl-ACP (CoA) Reductase | Not specified | G-score provided in study | [6] |
Biological Activity Data
The in vitro biological activities of representative 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives are presented below.
| Compound Series | Activity | Organism/Cell Line | MIC/IC50 Range | Reference |
| Benzohydrazides (5a-n) | Antitubercular | Mycobacterium tuberculosis | 0.8–25 µg/mL | [1] |
| Antibacterial | Various bacteria | 0.8–100 µg/mL | [1] | |
| Benzoic Acid Hydrazide Analogs | Antimicrobial | Various bacteria/fungi | 1–4 μg mL−1 | [4] |
| Antitubercular | Mycobacterium tuberculosis H37Rv | 1–2 μg mL−1 | [4] | |
| Pyrrolo-quinoline Derivatives | Kinase Inhibition | ATM | IC50: 0.6 µM (DK8G557) | [7] |
| Kinase Inhibition | mTOR | IC50: 0.5 µM (HP9912) | [7] | |
| Pyrrole Indolin-2-one Derivatives | Kinase Inhibition | VEGFR-2, PDGFRβ | Potent inhibition | [8] |
Experimental Protocols
Molecular Docking Protocol
A generalized protocol for performing molecular docking studies with 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives is outlined below, based on methodologies reported in the literature.[1][3][5]
Objective: To predict the binding mode and affinity of 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives to a target protein.
Materials:
-
3D structure of the target protein (e.g., from the Protein Data Bank).
-
3D structures of the 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivative ligands.
-
Molecular docking software (e.g., Surflex-Dock, GLIDE).
-
Visualization software (e.g., PyMOL, Chimera).
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 1DF7 for enoyl ACP reductase).[1]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a known inhibitor or a predicted active site.
-
Run the docking algorithm to generate multiple binding poses for each ligand within the defined binding site.
-
Score the generated poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.[1]
-
Compare the docking scores and binding modes of different derivatives to understand structure-activity relationships.
-
Synthesis Protocol for Benzohydrazide Derivatives
The following is a representative synthesis protocol for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides.[1][3]
Scheme: Reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenylacetic acids.
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
-
Substituted phenylacetic acids
-
N,N-dimethyl formamide (DMF)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and a substituted phenylacetic acid in distilled DMF.
-
Cool the reaction mixture in an ice bath.
-
Add HBTU as a coupling agent and DIPEA as a catalytic reagent.
-
Stir the reaction mixture under cold conditions until completion (monitored by TLC).
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The primary mechanism of action for many of the studied 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives is the dual inhibition of enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR) in bacteria. These enzymes are critical for fatty acid synthesis and folate metabolism, respectively, both of which are essential for bacterial survival.
Caption: Dual inhibition of bacterial metabolic pathways.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, characterization, computational analysis, and biological evaluation of novel 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives.
Caption: Drug discovery workflow for pyrrole derivatives.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. The primary synthesis route discussed is the Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Paal-Knorr pyrrole synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, ethyl 4-aminobenzoate.[4] The reaction is typically catalyzed by an acid and can be performed under various conditions, including solvent-free and microwave-assisted protocols, which can significantly improve yields and reduce reaction times.[3][5]
Q2: What are the starting materials required for this synthesis?
A2: The key starting materials are:
-
2,5-Hexanedione (a 1,4-dicarbonyl compound).
-
Ethyl 4-aminobenzoate (a primary amine).
-
An acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, iodine, or a Lewis acid).[5][6]
-
A suitable solvent (optional, as solvent-free methods are effective). Common solvents include ethanol, acetic acid, or toluene.[5][7]
Q3: What kind of yields can I expect from the Paal-Knorr synthesis of this compound?
A3: Yields for the Paal-Knorr synthesis are generally good, often exceeding 60% under optimized conditions.[3] Some modern variations, such as those using microwave assistance or specific catalysts like iodine under solvent-free conditions, have reported exceptional yields, sometimes over 90%.[3] However, yields can be significantly impacted by reaction conditions and the purity of starting materials.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the starting material spots are no longer visible.
Q5: What are the best practices for purifying the final product?
A5: The crude product can be purified using several methods. Common techniques include:
-
Recrystallization: This is effective if the product is a solid at room temperature. A suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) should be determined.
-
Flash Column Chromatography: This is a highly effective method for achieving high purity, especially for removing closely related impurities.[8] A common eluent system is a mixture of hexanes and ethyl acetate.[8]
-
Vacuum Distillation: This is suitable for larger scale purification, particularly for removing non-volatile impurities, if the product is a liquid or a low-melting solid.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficiently Reactive Amine: The amine (ethyl 4-aminobenzoate) may be less nucleophilic due to the electron-withdrawing nature of the ester group.[1][6] 2. Inappropriate pH: Excessively strong acid (pH < 3) can favor the formation of furan byproducts.[1][5][7] 3. Suboptimal Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can cause degradation.[5][6] 4. Presence of Excess Water: While water is a byproduct, excess water in the reaction medium can sometimes hinder the final dehydration step.[1] | 1. Increase Reaction Time/Temperature: Moderately increase the temperature or extend the reaction time.[5] Consider using microwave irradiation to accelerate the reaction.[5] 2. Optimize Catalyst: Use a weak acid like acetic acid.[5][9] Alternatively, try Lewis acids (e.g., Sc(OTf)₃) or solid acid catalysts (e.g., silica sulfuric acid), which have shown high efficacy.[5][7] 3. Use Solvent-Free Conditions: Heating the neat mixture of reactants can often drive the reaction to completion and improve yields.[5][10] |
| Formation of a Major Byproduct | The most common byproduct is the corresponding furan, 2,5-dimethylfuran, formed from the self-cyclization of 2,5-hexanedione under acidic conditions.[1][6][7] | Control Acidity: Maintain weakly acidic to neutral conditions (pH > 3) to disfavor furan formation.[7][9] Use Excess Amine: Employing a slight excess of ethyl 4-aminobenzoate (e.g., 1.1-1.2 equivalents) can favor the pyrrole pathway.[6] |
| Dark, Tarry Crude Product | This often indicates polymerization of the starting materials or the pyrrole product itself.[6] It is typically caused by excessively high temperatures or highly acidic conditions.[6] | Use Milder Conditions: Lower the reaction temperature. Use a Milder Catalyst: Switch to a less aggressive acid catalyst or consider neutral conditions, perhaps with a catalyst like iodine.[3][6] Protect from Air/Light: Pyrroles can be sensitive to oxidation and light, which can cause discoloration.[8] Handle under an inert atmosphere where possible. |
| Difficulty in Product Isolation/Purification | The product may be an oil or low-melting solid, making filtration difficult. Losses can occur during workup and purification steps.[6] | Optimize Workup: After the reaction, if using an acid catalyst, neutralize it carefully. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine before drying and concentrating. Choose Appropriate Purification: If recrystallization fails, use flash column chromatography on silica gel for the best separation.[8] |
Experimental Protocols
Protocol 1: Acetic Acid Catalyzed Synthesis
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.0 eq), ethyl 4-aminobenzoate (1.0-1.1 eq), and glacial acetic acid (as solvent or in a catalytic amount in a higher boiling solvent like toluene).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.
-
Workup: Cool the mixture to room temperature. If acetic acid was the solvent, remove it under reduced pressure. Otherwise, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Iodine Catalyzed Solvent-Free Synthesis
-
Reactant Setup: In a flask, thoroughly mix 2,5-hexanedione (1.0 eq) and ethyl 4-aminobenzoate (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (e.g., 10 mol%).[6]
-
Reaction: Stir the mixture at room temperature or gently heat to 60 °C.[6] The reaction is often rapid, sometimes completing in 10-30 minutes.[6]
-
Monitoring: Monitor by TLC until the starting materials are consumed.
-
Workup: Dissolve the reaction mixture in an organic solvent like ethyl acetate. Wash the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by washes with water and brine.[6]
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified as described in Protocol 1.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrrole Compounds
Welcome to the Technical Support Center for the synthesis of substituted pyrrole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of substituted pyrroles?
A1: Researchers often face several challenges in pyrrole synthesis, including:
-
Low Yields: Can be caused by suboptimal reaction conditions, insufficiently reactive starting materials, or product degradation.[1][2]
-
Side Reactions: The formation of byproducts, such as furans in the Paal-Knorr synthesis, is a common issue, particularly under strongly acidic conditions.[3][4]
-
Regioselectivity Issues: Achieving the desired substitution pattern can be difficult, especially with unsymmetrical starting materials.[3][5]
-
Purification Difficulties: The crude product may appear as a dark, tarry material due to polymerization, making isolation and purification challenging.[6]
-
Product Instability: Pyrrole and its derivatives can be sensitive to light, heat, and oxygen, affecting their stability and shelf-life.[7]
-
Starting Material Availability and Purity: The scarcity or impurity of precursors can impact the reaction outcome, leading to side reactions and reduced yields.[7]
Q2: My Paal-Knorr synthesis is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in Paal-Knorr synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Traditional methods often require harsh conditions like prolonged heating in strong acid, which can degrade sensitive substrates.[1][8] Consider using microwave-assisted synthesis to reduce reaction times and improve yields under milder conditions.[9]
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][4] Similarly, sterically hindered reactants can impede the reaction.[10]
-
Inappropriate Catalyst Choice: While acid catalysis is generally needed, excessively strong acids (pH < 3) can favor furan byproduct formation.[1][3] Experimenting with milder Brønsted or Lewis acids may be beneficial.[4]
-
Purification Losses: The product may be challenging to isolate, leading to apparent low yields.[6]
Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?
A3: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[4] To minimize this:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[3] Using a weaker acid, like acetic acid, can accelerate the desired reaction while suppressing furan formation.[3]
-
Use Excess Amine: Employing an excess of the amine can favor the pyrrole synthesis pathway over the competing furan formation.[6]
Q4: My crude pyrrole product is a dark, tarry substance. What is causing this and how can I fix it?
A4: The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product itself. This is typically promoted by excessively high temperatures or highly acidic conditions.[6] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[6]
Q5: What are the key challenges in the Hantzsch pyrrole synthesis?
A5: The Hantzsch synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine, has its own set of challenges.[11] A primary limitation is that it can be difficult to synthesize highly substituted and functionalized pyrroles, and issues with regioselectivity can arise.[12] The yields are often moderate, rarely exceeding 60%.[12]
Q6: How can I improve regioselectivity when using unsymmetrical starting materials?
A6: Achieving high regioselectivity with unsymmetrical substrates depends on differentiating the reactivity of the functional groups. Strategies include:
-
Steric Hindrance: A bulkier substituent near one reactive site can sterically hinder the initial nucleophilic attack at that position, directing the reaction to the less hindered site.[3]
-
Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of an adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[3]
Troubleshooting Guides
Troubleshooting Low Yield in Paal-Knorr Synthesis
| Issue | Possible Cause | Recommended Solution(s) |
| Low Yield | Insufficiently reactive starting materials (e.g., amines with electron-withdrawing groups, sterically hindered substrates).[1][10] | Use more forcing conditions (higher temperature, longer reaction time) or consider alternative synthetic routes like the Barton-Zard or Trofimov reactions for highly substituted pyrroles.[10] |
| Harsh reaction conditions leading to product degradation.[1][8] | Employ milder conditions. Microwave-assisted synthesis can often reduce reaction times and improve yields.[9] | |
| Suboptimal catalyst choice or concentration.[1] | Screen different Brønsted or Lewis acids. Avoid excessively acidic conditions (pH < 3) to prevent side reactions.[3][9] | |
| Significant purification losses.[6] | Optimize the purification method. Consider chromatography or distillation under reduced pressure.[13] |
Troubleshooting Side Reactions
| Issue | Possible Cause | Recommended Solution(s) |
| Major Furan Byproduct | Excessively acidic conditions (pH < 3) favoring cyclization of the 1,4-dicarbonyl.[3][4] | Maintain a pH > 3. Use a weaker acid catalyst (e.g., acetic acid).[3][6] |
| Insufficient amount of amine reactant. | Use an excess of the amine to favor the pyrrole formation pathway.[6] | |
| Polymerization (Dark, Tarry Product) | Excessively high temperature or strong acid catalysis.[6] | Lower the reaction temperature. Use a milder catalyst or neutral reaction conditions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis
This protocol describes a general method for the synthesis of N-substituted pyrroles from a 1,4-diketone and a primary amine.
Materials:
-
1,4-diketone (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Acid catalyst (e.g., acetic acid, catalytic amount)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the 1,4-diketone and the primary amine in the chosen solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). A typical reaction time is between 15 minutes to several hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with a cold solvent.[6]
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization, column chromatography, or distillation.
Protocol 2: Purification of Crude Pyrrole by Fractional Distillation
This protocol is suitable for purifying pyrrole and its derivatives that are liquid at room temperature.
Apparatus:
-
Fractional distillation apparatus (e.g., Vigreux or packed column)
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Receiving flask
-
Vacuum source (if distilling under reduced pressure)
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the distillation flask with the crude pyrrole.
-
For acid-sensitive impurities, consider an initial acid wash of the crude product.[13]
-
Begin heating the flask gently. To minimize thermal degradation, distillation under reduced pressure is recommended.[13]
-
Collect an initial fraction of any low-boiling impurities.
-
Collect the main fraction of the pure pyrrole at its boiling point (for unsubstituted pyrrole, approx. 129-131 °C at atmospheric pressure).[13]
-
To achieve very high purity (≥99.9%), a column with a high number of theoretical plates is recommended.[13]
Visualizations
Caption: A troubleshooting workflow for common issues in Paal-Knorr pyrrole synthesis.
Caption: A decision-making workflow for the purification of substituted pyrroles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The regioselective synthesis of aryl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
avoiding oxidation and polymerization of pyrrole derivatives during purification
Technical Support Center: Purification of Pyrrole Derivatives
Welcome to the technical support center for the purification of pyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oxidation and polymerization of these sensitive compounds during purification.
Frequently Asked Questions (FAQs)
Q1: Why is my purified pyrrole derivative colored (e.g., yellow, brown, or black)?
A1: Color in purified pyrroles is a common issue and can stem from several factors:
-
Oxidation: Pyrrole and its derivatives, particularly those that are electron-rich, are susceptible to oxidation when exposed to air and light, leading to the formation of highly conjugated, colored impurities.[1] This process can be accelerated by the presence of residual acids from the synthesis.
-
Polymerization: Exposure to light, air, heat, and acids can induce the polymerization of pyrrole, forming "pyrrole black," a dark, often insoluble material.[2][3]
-
Residual Catalysts: If a metal catalyst (e.g., Pd, Ru, Fe) was used in the synthesis, trace amounts might remain and cause coloration.[1]
-
Highly Conjugated Byproducts: The synthesis itself can sometimes produce small quantities of colored byproducts.[1]
Q2: My pyrrole derivative is streaking or tailing on the silica gel column, resulting in poor separation. What can I do?
A2: Streaking or tailing during silica gel chromatography is a frequent problem when purifying polar or basic compounds like some pyrrole derivatives. This is often due to strong interactions between the compound and the acidic silanol groups on the silica surface.[1] Here are some solutions:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[1]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for purifying basic pyrrole derivatives.[1]
-
Deactivate the Silica Gel: You can deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]
-
Modify the Solvent System: Employ a solvent gradient where the polarity is increased gradually over the course of the separation.[1]
Q3: My pyrrole derivative seems to be decomposing on the silica gel column. How can I confirm this and what should I do?
A3: Some pyrrole derivatives are unstable on silica gel. To test for this, you can spot your compound on a TLC plate, let it sit for about an hour, and then elute it to see if any new spots corresponding to degradation products have formed.[1] If decomposition is observed, consider the following:
-
Switch to a less acidic stationary phase like neutral alumina.[1]
-
Use a less polar solvent system if possible, as high polarity can sometimes accelerate decomposition on silica.
-
Work quickly and keep the column cold to minimize the time your compound spends on the stationary phase.
Q4: How should I store my purified pyrrole derivatives to prevent degradation?
A4: Proper storage is critical to maintain the purity of your pyrrole derivatives.[4]
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][5][6]
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light, which can catalyze polymerization.[1][3]
-
Low Temperature: Store at low temperatures, such as in a refrigerator or freezer (0-6°C is often recommended), to slow down potential degradation pathways.[3][4][5] For long-term storage, freezing at -80°C has been reported to be effective.[5]
-
Tightly Sealed Containers: Ensure the container is tightly sealed to prevent exposure to air and moisture.[3][7]
Troubleshooting Guides
Issue 1: Product Darkens or Polymerizes During Purification
| Possible Cause | Recommended Solution(s) |
| Exposure to Air (Oxygen) | Work under an inert atmosphere (nitrogen or argon).[1][6] Use degassed solvents for chromatography and workup procedures. |
| Exposure to Light | Protect the reaction and purification setup from light by covering flasks and columns with aluminum foil.[1][3] |
| Acidic Conditions | Neutralize any residual acid from the synthesis before purification by washing with a mild base like sodium bicarbonate solution.[1] For chromatography, add a basic modifier like triethylamine to the eluent or use a neutral stationary phase like alumina.[1] |
| Elevated Temperatures | Avoid excessive heating during solvent evaporation. Use reduced pressure to remove solvents at lower temperatures.[2] If distillation is used, perform it under reduced pressure to lower the boiling point.[2][8] |
Issue 2: Low Yield After Purification
| Possible Cause | Recommended Solution(s) |
| Product Loss on the Column | Ensure the chosen solvent system provides an appropriate Rf value (typically 0.2-0.4 for the desired compound) to allow for efficient elution. If the compound is very polar, consider using a more polar solvent system or a different stationary phase.[9] For nonpolar compounds that elute too quickly, use a less polar eluent. |
| Decomposition on Stationary Phase | As mentioned in the FAQs, test for stability on silica gel. If decomposition occurs, switch to a more inert stationary phase like neutral alumina or deactivated silica gel.[1] |
| Incomplete Elution | If your compound is not eluting even with a very polar solvent system, try a stronger eluent combination like dichloromethane/methanol.[1] In some cases, flushing the column with a very polar solvent like methanol at the end can recover highly retained compounds. |
| Polymerization During Purification | Follow the recommendations in "Issue 1" to minimize polymerization. The formation of insoluble polymers will lead to a significant loss of the desired monomeric product.[10] |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Column Chromatography
This protocol is designed to minimize oxidation and polymerization of sensitive pyrrole derivatives during column chromatography.
-
Solvent Degassing: Degas all chromatography solvents (e.g., hexanes, ethyl acetate) before use. This can be achieved by sparging with an inert gas like nitrogen or argon for 20-30 minutes or by using the freeze-pump-thaw method for more sensitive applications.[11][12]
-
Column Packing: Pack the column with silica gel or alumina under an inert atmosphere. A gentle stream of nitrogen or argon can be applied to the top of the column during packing and running.
-
Sample Loading: Dissolve the crude pyrrole derivative in a minimal amount of the initial eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent removed, and the resulting dry powder carefully added to the top of the column.
-
Elution: Run the column under a slight positive pressure of inert gas. Collect fractions and monitor by TLC.
-
Solvent Removal: Concentrate the fractions containing the purified product using a rotary evaporator at a low temperature. To further protect the purified compound, the flask can be backfilled with an inert gas before final storage.
Protocol 2: Deactivation of Silica Gel
For acid-sensitive pyrrole derivatives, deactivating the silica gel can prevent degradation and improve separation.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Add 1-2% triethylamine (by volume) to the slurry and stir for 15-30 minutes.
-
Pack the column with the treated silica gel slurry.
-
Equilibrate the column by flushing with the initial eluent (containing 0.1-1% triethylamine) until the eluent becomes neutral.
-
Proceed with sample loading and elution as described in Protocol 1.
Visual Guides
Workflow for Troubleshooting Pyrrole Purification
Caption: Troubleshooting workflow for common issues in pyrrole purification.
Chemical Pathways of Pyrrole Degradation
Caption: Key degradation pathways for pyrrole derivatives during handling and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. biosynce.com [biosynce.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Paal-Knorr Pyrrole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Paal-Knorr synthesis of pyrroles.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrrole
-
Question: My Paal-Knorr reaction is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
-
Answer: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to unwanted side reactions. It is advisable to use freshly purified reagents.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Presence of Moisture: Certain variations of the Paal-Knorr synthesis are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.
-
Issue 2: Significant Formation of Furan Byproduct
-
Question: I am observing a significant amount of a furan byproduct in my reaction. How can I minimize its formation?
-
Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1][2] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] To minimize furan formation:
-
Control the pH: This side reaction is particularly favored in strongly acidic environments (pH < 3).[3] Conducting the reaction under neutral or weakly acidic conditions is advisable. Using a weak acid like acetic acid can be sufficient to catalyze the pyrrole formation without significantly promoting furan synthesis.
-
Use an Excess of the Amine: Employing an excess of the primary amine or ammonia can help to favor the pyrrole synthesis pathway.
-
Issue 3: Incomplete or Sluggish Reaction
-
Question: My Paal-Knorr synthesis is slow or incomplete. What are the potential causes and solutions?
-
Answer: Several factors can contribute to a slow or incomplete reaction:
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions. Experimenting with different Brønsted or Lewis acids may be beneficial.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates. Careful optimization of the reaction temperature is recommended.
-
Issue 4: Formation of Dark, Tarry Material
-
Question: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?
-
Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
-
Q2: Can I use secondary amines in the Paal-Knorr synthesis?
-
A2: The classical Paal-Knorr synthesis requires a primary amine or ammonia to form the pyrrole ring. Secondary amines will not lead to the desired pyrrole product.
-
-
Q3: Are there milder alternatives to strong acid catalysts?
-
Q4: Is it possible to run the Paal-Knorr synthesis under solvent-free conditions?
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for the Paal-Knorr pyrrole synthesis.
Data Presentation: Catalyst Comparison for Pyrrole Synthesis
The following table summarizes the performance of various catalysts in the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-hexanedione and an amine.
| Catalyst | Time (min) | Yield (%) | Reference |
| ZrOCl₂·8H₂O | 5 | 97 | [6] |
| Zr(KPO₄)₂ | 120 | 78 | [6] |
| Bi(NO₃)₃·5H₂O | 10 | 95 | [6] |
| Sc(OTf)₃ (1 mol%) | 10-60 | 89-98 | [7] |
| I₂ (solvent-free, RT) | 5-30 | 90-98 | [6] |
| Citric Acid (1 mol-%, ball mill) | 15-30 | 74-87 | [8] |
| SDS (10 mol-%, water, RT) | 30-120 | 70-98 | [9] |
| Silica Sulfuric Acid (solvent-free) | 3 | 98 | [6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst.
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[10]
-
Add one drop of concentrated hydrochloric acid to the mixture.[10]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[10]
-
After the reflux period, cool the flask in an ice bath.[10]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[10]
-
Collect the solid product by vacuum filtration.[10]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[10]
-
-
Expected Yield: Approximately 52%[10]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often leads to shorter reaction times and improved yields.
-
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[10]
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[10]
-
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Arylation of Pyrroles
Welcome to the technical support center for the N-arylation of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My N-arylation of pyrrole is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in N-arylation of pyrroles can stem from several factors. Key areas to investigate include the choice of catalyst system (metal precursor and ligand), base, solvent, and reaction temperature. For instance, in copper-catalyzed systems, the combination of CuI with a diamine ligand often proves effective.[1][2][3] In palladium-catalyzed reactions, bulky electron-rich phosphine ligands like XPhos and SPhos can significantly improve efficiency.[4] The choice of base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used, but the optimal choice can be substrate-dependent.[5] Solvent choice impacts solubility and reactivity, with toluene and dioxane being common options.[5][6] Temperature also plays a crucial role; while higher temperatures can increase reaction rates, they may also lead to degradation of sensitive substrates or catalysts.[6]
Q2: I am observing significant side reactions, such as C-arylation or homocoupling of the aryl halide. How can I minimize these?
A2: Side reactions are a common challenge. To minimize C-arylation, particularly at the C2 position of the pyrrole ring, careful selection of the ligand and reaction conditions is essential. Some catalytic systems are specifically designed to favor N-arylation over C-arylation.[7][8][9] Homocoupling of the aryl halide is often a result of non-optimal catalyst-to-ligand ratios or the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) can help reduce homocoupling. The choice of solvent can also influence the extent of side reactions.
Q3: How do I choose the right catalyst system for my specific substrates?
A3: The choice between a copper- or palladium-based system often depends on the electronic properties of your pyrrole and aryl halide. Copper-catalyzed systems are often more economical and can be very effective, especially for π-excessive nitrogen heterocycles.[1][2][3][10] Palladium catalysts, particularly with bulky phosphine ligands (Buchwald-Hartwig amination), are highly versatile and often provide excellent yields with a broad range of substrates, including challenging aryl chlorides.[4][6][11][12][13] For electron-deficient pyrroles, specific conditions might be required to achieve good yields.[14][15]
Q4: What is the role of the base in the N-arylation of pyrroles and how do I select the appropriate one?
A4: The base plays a crucial role in deprotonating the pyrrole N-H, making it nucleophilic enough to attack the aryl halide-metal complex. The choice of base can significantly impact the reaction's success.[16] Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The strength and solubility of the base are important considerations. For example, stronger bases like NaOtBu are often used in palladium-catalyzed reactions with less reactive aryl chlorides.[6] The choice of base can also influence chemoselectivity between different reaction pathways.[16]
Troubleshooting Guides
Problem: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the metal precursor and ligand are of high purity. - For palladium catalysis, consider using a pre-catalyst which can be easier to activate.[6] - For copper catalysis, ensure the copper salt is fresh and handled under inert conditions if sensitive to air or moisture. |
| Inappropriate Ligand | - The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. - For Buchwald-Hartwig reactions, screen different bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[4] - For copper-catalyzed reactions, diamine or N-hydroxyimide ligands can be effective.[1][2][3][17] |
| Incorrect Base | - The base may not be strong enough to deprotonate the pyrrole. - Screen a range of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[16] - Ensure the base is sufficiently soluble in the chosen solvent. |
| Suboptimal Solvent | - The solvent affects the solubility of reagents and the stability of the catalytic species. - Common solvents include toluene, dioxane, DMF, and DMSO.[5][6][8][9] - Consider using a solvent that is compatible with microwave heating to potentially increase reaction rates.[11][18] |
| Low Reaction Temperature | - The reaction may require more thermal energy to proceed. - Gradually increase the reaction temperature, monitoring for any signs of decomposition. Reactions with challenging substrates may require temperatures between 80-100 °C.[6] |
Problem: Poor Selectivity (N- vs. C-Arylation)
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - Steric hindrance around the nitrogen atom can favor C-arylation. - The N-substituent on the pyrrole can influence regioselectivity. |
| Catalyst/Ligand System | - Some catalyst systems inherently favor C-H activation. - For selective N-arylation, catalyst systems developed for amination reactions are generally preferred. - Rhodium catalysts have been shown to promote β-selective C-H arylation of pyrroles.[19] |
| Reaction Conditions | - Temperature and solvent can influence the selectivity. - Lowering the reaction temperature may improve N-selectivity. |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Pyrroles
This protocol is a general starting point based on established methods.[1][2][3]
-
Reaction Setup: To an oven-dried reaction vessel, add CuI (5 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add the pyrrole (1.2 equiv.) and the aryl halide (1.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene) under an inert atmosphere.
-
Reaction: Stir the mixture at the desired temperature (e.g., 90-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Palladium-Catalyzed N-Arylation of Pyrroles (Buchwald-Hartwig Amination)
This protocol is a general guideline based on established Buchwald-Hartwig conditions.[4][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.).
-
Reagent Addition: Add the pyrrole (1.2 equiv.) and the aryl halide (1.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe under an inert atmosphere.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring the reaction progress.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low yield in N-arylation reactions.
Caption: Key parameters influencing the outcome of N-arylation of pyrroles.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed 2-arylation of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2,5-Dimethyl-pyrrol-1-yl-benzoic Acid Derivatives in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of a 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivative is changing color (e.g., turning yellow or brown) over time. What is causing this?
A1: The color change is a common indicator of degradation. Pyrrole-containing compounds are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light and oxygen. It is also possible that the compound is polymerizing, another common degradation pathway for pyrroles.
Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my compound?
A2: Yes, this is a strong possibility. The degradation of your 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivative will lead to a decrease in the concentration of the active compound, resulting in reduced biological activity. Furthermore, it's important to be aware that these compounds are often classified as Pan-Assay Interference Compounds (PAINS).[1][2] This means that their observed biological activity may, in some cases, be due to the degradation products or polymers formed in solution, rather than the parent compound itself.[3]
Q3: What are the primary factors that influence the stability of these compounds in solution?
A3: The main factors affecting the stability of 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives in solution are:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the pyrrole ring or other functional groups in the molecule.[4][5]
-
Oxygen: The pyrrole ring is prone to oxidation, a process that is significantly accelerated by the presence of dissolved oxygen.
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.
-
Temperature: Higher temperatures generally increase the rate of all chemical reactions, including degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and the purity of the solvent is also crucial to avoid contaminants that could catalyze degradation.
Q4: How should I prepare and store stock solutions of these derivatives to maximize their stability?
A4: To ensure the longevity of your compounds, follow these storage guidelines:
-
Solvent Selection: Use a dry, aprotic solvent of high purity, such as anhydrous DMSO or DMF.
-
Inert Atmosphere: When preparing and handling solutions, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Low Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks appear in HPLC analysis over time. | Degradation of the compound. | This indicates that your compound is unstable under the current storage or experimental conditions. Refer to the Forced Degradation Study Protocol below to systematically investigate the degradation pathway. Use the developed stability-indicating HPLC method to monitor the appearance of these new peaks under different stress conditions. |
| Precipitate forms in the solution upon storage or after dilution. | 1. Poor solubility of the compound in the chosen solvent or buffer. 2. Formation of insoluble degradation products (e.g., polymers). | 1. Determine the solubility of your compound in various solvents to select the most appropriate one. When diluting into an aqueous buffer, do so gradually with vigorous mixing. 2. If the precipitate is a degradation product, you will need to optimize your storage conditions (see FAQs) and handle the compound as an air-sensitive substance. |
| Inconsistent biological activity between experiments. | 1. Degradation of the stock solution. 2. Formation of active/interfering degradation products (PAINS behavior). | 1. Always use a freshly prepared dilution from a properly stored stock solution for your experiments. If possible, verify the concentration and purity of the solution by HPLC before use. 2. Be mindful of the potential for PAINS behavior.[6][7][8] Consider running control experiments with aged solutions to assess the contribution of degradation products to the observed activity. |
| The solution rapidly changes color upon preparation. | High sensitivity to air and/or light. | Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) and in a light-protected container. Degas your solvent before use to remove dissolved oxygen. |
Quantitative Stability Data
Specific quantitative stability data for 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives is not extensively available in public literature. The stability of a particular derivative will be highly dependent on its exact structure and the experimental conditions. Therefore, it is crucial to perform your own stability studies. The following table is a template that you can use to summarize the data from your forced degradation studies.
Table 1: Example Stability Data Summary for a 2,5-Dimethyl-pyrrol-1-yl-benzoic Acid Derivative
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl (60°C) | 0 | 0 | 0 | 0 |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 0.1 M NaOH (60°C) | 0 | 0 | 0 | 0 |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | 0 | 0 | 0 |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Heat (80°C, solid) | 0 | 0 | 0 | 0 |
| 24 | ||||
| 72 | ||||
| Photolytic (ICH Q1B) | 0 | 0 | 0 | 0 |
| 24 | ||||
| 72 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of your 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivative.
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 6, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 6, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light. Take samples at 0, 2, 6, and 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Take samples at 0, 24, and 72 hours, and prepare solutions for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in the ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. Take samples at 0, 24, and 72 hours.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Development:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Optimize the mobile phase composition (e.g., gradient elution) and other chromatographic parameters (e.g., flow rate, column temperature) to achieve good separation between the parent compound and all degradation products.
-
A photodiode array (PDA) detector is recommended to check for peak purity and to identify the optimal wavelength for detection.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
Below are diagrams to illustrate key concepts and workflows.
Caption: Workflow for a forced degradation study.
Caption: Postulated Eph-Ephrin signaling pathway inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity profiles of analog series containing pan assay interference compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide, a key intermediate in the synthesis of Sunitinib.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the most critical impurity to remove during the purification of N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide?
A1: The primary process-related impurity of concern is the desethyl derivative, N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxyamide.[2] Its removal is crucial for obtaining a final product that meets the stringent purity requirements for active pharmaceutical ingredients (APIs).[1][2]
Q2: What are the recommended primary purification methods for this compound?
A2: The two main recommended methods for purifying crude N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide are crystallization and an extraction-adsorption method using silica gel.[1][2]
Q3: What level of purity is achievable with these methods?
A3: The goal of these purification methods is to reduce the desethyl impurity content to less than 0.07%, which enables the synthesis of Sunitinib L-malate with a purity higher than 99.5%.[1][2]
Q4: Can I use column chromatography for purification?
A4: Yes, the described extraction-adsorption method is a form of column chromatography where the impurity is adsorbed onto silica gel.[1] Standard column chromatography can also be employed for purification.[3]
Troubleshooting Guides
Crystallization
| Problem | Possible Cause | Solution |
| No crystals form | - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- The compound has "oiled out". | - Boil off some solvent to increase concentration.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal.- If an oil has formed, try redissolving in a minimal amount of hot solvent and cooling slowly. |
| Crystallization is too fast | - Solution is too concentrated.- The solvent is a poor choice. | - Add a small amount of additional hot solvent.- Ensure a slow cooling process. |
| Low yield of pure product | - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus to prevent premature crystallization. |
| Product is still impure after crystallization | - Impurities co-crystallized with the product.- Inefficient removal of the mother liquor. | - Ensure slow crystal growth to allow for the exclusion of impurities.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Extraction-Adsorption (Silica Gel) / Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the target compound and impurities | - Incorrect solvent system (eluent).- Column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Ensure the column is packed uniformly without any cracks or channels. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Compound elutes too quickly | - The eluent is too polar. | - Decrease the polarity of the eluent. |
| Streaking or tailing of bands | - The compound is interacting too strongly with the silica gel.- The column is overloaded. | - Consider adding a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent.- Use a larger column or load less sample. |
| Cracking of the silica bed | - The column has run dry.- Heat generated from the solvent interacting with the silica. | - Always keep the solvent level above the top of the silica gel.- Pack the column using a slurry method to dissipate heat. |
Quantitative Data Summary
The following tables summarize the effectiveness of different purification methods in reducing the desethyl impurity.
Table 1: Crystallization in Various Solvents [2]
| Solvent System | Initial Desethyl Impurity (%) | Final Desethyl Impurity (%) |
| Ethanol/Water (15:85 v/v) | 0.3 | 0.06 - 0.07 |
| Isopropanol | 0.3 | Not specified |
| Acetonitrile | 0.3 | Not specified |
| Acetone | 0.3 | Not specified |
| Ethyl Acetate | 0.3 | Not specified |
Table 2: Two-Step Crystallization in Ethanol/Water [1]
| Crystallization Step | Initial Desethyl Impurity (%) | Final Desethyl Impurity (%) | Purity by HPLC (%) |
| First Crystallization | 0.3 | 0.10 | 99.79 |
| Second Crystallization | 0.10 | 0.06 | 99.86 |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is based on the crystallization method described in patent WO2013162390A1.[2]
-
Dissolution: Suspend 100 g of crude N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide (containing ~0.3% desethyl impurity) in a hot mixture (60-70°C) of 138 mL ethanol and 805 mL water (approximately 15:85 v/v).
-
Reflux: Stir and reflux the mixture until the solid is completely dissolved.
-
Hot Filtration: Filter the hot solution to remove any solid impurities.
-
Cooling & Crystallization: While stirring, allow the filtrate to cool to room temperature. Crystals should form rapidly.
-
Maturation: Leave the mixture to stand overnight to ensure complete crystallization.
-
Filtration: Filter the solid product and wash it twice with 60 mL portions of a cold ethanol/water mixture (15:85 v/v).
-
Drying: Dry the purified product.
-
(Optional) Second Crystallization: For higher purity, repeat the crystallization process using the purified product from the first step.[1]
Protocol 2: Purification by Extraction-Adsorption Method
This protocol is adapted from the extraction-adsorption method detailed in patent WO2013162390A1.[1]
-
Dissolution: Dissolve 100 g of crude N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide in 800 mL of methylene dichloride.
-
Aqueous Extraction: Add 800 mL of water to the solution and stir the two-phase mixture vigorously for 20 minutes to remove polar impurities.
-
Phase Separation: Separate the organic layer.
-
Adsorption: Add 24 g of silica gel to the organic layer and stir the mixture for 4 hours. The desethyl impurity will be adsorbed onto the silica gel.
-
Filtration: Filter off the silica gel.
-
Elution from Silica: Transfer the wet silica gel paste to a new flask, add 500 mL of ethanol, and reflux for 15 minutes to recover any adsorbed product. (This step is for maximizing yield, the primary purified product is in the filtrate from step 5).
-
Solvent Removal: Evaporate the solvent from the filtrate to obtain the purified product.
Visualizations
Experimental Workflow: Purification by Crystallization
Caption: Workflow for the purification of N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide by crystallization.
Experimental Workflow: Extraction-Adsorption Method
Caption: Workflow for the purification of N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide using an extraction-adsorption method.
References
Technical Support Center: Purification of Synthetic Pyrrole Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with colored impurities during the synthesis and purification of pyrrole compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my synthetic pyrrole compounds often have a dark color?
A1: Pyrrole and its derivatives are often colorless when pure but are prone to darkening upon exposure to air and light.[1] This discoloration is typically due to the formation of highly colored byproducts from oxidation and polymerization.[2][3] Electron-rich pyrroles are particularly susceptible to forming these impurities, which can be intensely colored even at trace levels.[2] In some cases, the synthesis itself can generate highly conjugated side-products that contribute to the color.[4]
Q2: What are the most common types of colored impurities in pyrrole synthesis?
A2: The primary colored impurities are oxidation and polymerization products, sometimes referred to as "pyrrole black".[3] Depending on the reaction conditions, highly conjugated byproducts and residual starting materials or catalysts can also impart color. For instance, syntheses conducted under harsh acidic conditions or at high temperatures may lead to the formation of dark, tarry materials.[5]
Q3: How can I prevent or minimize color formation during my experiments?
A3: To minimize the formation of colored impurities, it is crucial to handle pyrrole compounds with care. Key preventative measures include:
-
Work under an inert atmosphere: When possible, perform reactions and purifications under a nitrogen or argon atmosphere to prevent oxidation.[4]
-
Minimize exposure to light: Use amber vials or wrap glassware in aluminum foil to protect light-sensitive compounds.[4]
-
Control temperature: Avoid excessively high temperatures during reactions and purifications, as this can promote polymerization and degradation.[5]
-
Store properly: Store purified pyrroles at low temperatures in a dark, inert environment.[4]
-
Use freshly purified reagents: Impurities in starting materials can often lead to colored byproducts.
Q4: My compound appears pure by NMR, but it is still colored. Why?
A4: This is a common observation. The impurities causing the color are often highly conjugated molecules with large molar absorptivities, meaning a very small, almost undetectable amount by NMR can produce a significant color.[2] Standard 1H NMR spectroscopy can typically only ascertain purity up to about 97-98%.[2]
Troubleshooting Guide for Purification
Issue: My crude product is a dark oil or non-crystalline solid.
-
Answer : When a product is oily or fails to crystallize, it often contains significant impurities. Column chromatography is the most effective method for purifying such products.[6] If the oil is persistent, trituration—stirring the oil with a solvent in which the product is sparingly soluble while impurities are soluble (e.g., cold hexanes or diethyl ether)—can sometimes induce solidification or wash away impurities.[6]
Issue: My pyrrole compound streaks or tails during silica gel column chromatography.
-
Answer : Streaking is a common issue when purifying polar or basic compounds like pyrroles on standard silica gel. This is often due to strong interactions with the acidic silanol groups on the silica surface.[4]
-
Troubleshooting Steps :
-
Add a Basic Modifier : Add a small amount (0.1-1%) of a base like triethylamine (Et₃N) or pyridine to your eluent to neutralize the acidic sites on the silica.[4]
-
Use Deactivated Silica : Prepare deactivated silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.[4]
-
Switch Stationary Phase : Consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for basic compounds.[4]
-
Check for Decomposition : Test for compound stability on silica by spotting it on a TLC plate, waiting for an hour, and then eluting to see if degradation spots have formed.[7]
-
-
Issue: My compound does not elute from the silica gel column, even with highly polar solvents.
-
Answer : This indicates that your compound is very strongly adsorbed to the stationary phase.
-
Troubleshooting Steps :
-
Use a More Polar Mobile Phase : If you are using a hexane/ethyl acetate system, switch to a more polar system like dichloromethane/methanol.[4]
-
Add an Acidic Modifier : If your compound is stable in acid, adding a small percentage of acetic or formic acid to the eluent can help displace the compound from the silica.[4]
-
Consider Reverse-Phase Chromatography : For very polar compounds, reverse-phase chromatography (using a C18 stationary phase with a polar mobile phase like water/acetonitrile) is often a more effective technique.[4][8]
-
-
Issue: Recrystallization failed to remove the colored impurities.
-
Answer : This can happen if the colored impurity has similar solubility properties to your target compound or if the impurity is trapped within the crystal lattice.
-
Troubleshooting Steps :
-
Perform a Pre-Purification Step : Treat the crude product with activated carbon before recrystallization to adsorb the highly colored impurities.[4]
-
Solvent Screening : Systematically test a range of solvents and solvent mixtures to find a system where the compound's solubility is high when hot and low when cold, while the impurity's solubility is the opposite.[9]
-
Slow Crystallization : Allow the solution to cool slowly to form well-defined crystals, which are less likely to trap impurities.
-
-
Data Presentation: Comparison of Purification Methods
| Method | Best For Removing | Advantages | Disadvantages |
| Activated Carbon | Trace amounts of highly colored, conjugated impurities.[10] | Simple, fast, and effective for removing stubborn colors.[4] | Can adsorb the product, leading to yield loss; not effective for bulk impurities.[4] |
| Recrystallization | Solid compounds with moderate to high purity (>90%).[9] | Can provide very high purity material; scalable. | Requires the compound to be a solid; finding a suitable solvent can be time-consuming.[11] |
| Column Chromatography | Oily products, complex mixtures, and separating impurities with different polarities.[6][7] | Highly versatile; can separate multiple components. | Can be time-consuming and solvent-intensive; potential for product decomposition on acidic silica.[7] |
| Reverse-Phase Chromatography | Polar compounds that are difficult to purify on normal-phase silica.[4] | Excellent for separating polar compounds and removing residual color.[8] | May require specialized columns and solvent systems. |
Experimental Protocols
Protocol 1: Purification by Activated Carbon Treatment
This method is ideal for removing small amounts of intensely colored impurities.
-
Dissolution : Dissolve the crude pyrrole compound in a suitable organic solvent (e.g., ethanol, ethyl acetate, or dichloromethane) at a concentration of approximately 10-50 mg/mL.
-
Addition of Carbon : Add a small amount of decolorizing activated carbon (typically 1-5% of the crude product's weight).[12] Using too much carbon can lead to significant loss of the desired product.[4]
-
Treatment : Stir the mixture at room temperature or gentle heat (e.g., 40 °C) for 15-30 minutes.[12] The optimal time may vary.
-
Filtration : Filter the mixture through a pad of Celite or a syringe filter (PTFE) to completely remove the fine carbon particles. The filtrate should be colorless.
-
Concentration : Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.
Protocol 2: Purification by Recrystallization
This protocol is effective for purifying solid compounds.
-
Solvent Screening : In small test tubes, test the solubility of ~20 mg of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find a suitable system.[9] An ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional) : If there are insoluble impurities (like dust or residual carbon), quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Column Chromatography
This is a versatile method for both solid and oily compounds.[11]
-
TLC Analysis : Determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound for good separation.[7]
-
Column Packing : Prepare a slurry of silica gel (or alumina) in the non-polar component of your eluent and carefully pack the chromatography column.
-
Sample Loading : Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane or the eluent). For better resolution, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading).[6]
-
Elution : Begin eluting with the chosen solvent system. If a gradient is needed, slowly increase the polarity of the eluent to move the compounds down the column.[7]
-
Fraction Collection : Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrrole.[11]
Visualizations
Caption: A troubleshooting workflow for removing colored impurities.
Caption: A decision tree for selecting a suitable purification method.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 11. benchchem.com [benchchem.com]
- 12. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and a comprehensive experimental protocol for the synthesis and scale-up of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common and direct method for synthesizing this compound is the Paal-Knorr pyrrole synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with ethyl 4-aminobenzoate, which serves as the primary amine.[3][4]
Q2: What are the main starting materials required for this synthesis? A2: The key starting materials are ethyl 4-aminobenzoate (also known as Benzocaine) and 2,5-hexanedione.[4] A weak acid catalyst, such as glacial acetic acid, is also typically required.[2][5]
Q3: Why is my crude product a dark brown or black color? A3: It is common for crude pyrrole compounds to be dark in color.[6] Pyrroles are susceptible to oxidation and polymerization, especially when exposed to air, light, or strong acidic conditions, leading to the formation of highly colored impurities.[6][7] Proper handling under an inert atmosphere and protection from light can minimize this discoloration.
Q4: How should the final purified product be stored? A4: Due to its sensitivity, this compound should be stored under an inert atmosphere like argon or nitrogen.[6] It is also recommended to store it at low temperatures (e.g., -20°C) in a sealed container protected from light to prevent degradation.[6]
Q5: Is this compound known for interfering with biological assays? A5: Yes, 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives have been identified as pan-assay interference compounds (PAINS).[7] This means they can give false positive results in a variety of high-throughput screening assays. It has been suggested that these compounds can spontaneously form polymers, which may be responsible for this promiscuous biological activity.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: Reaction conditions are too acidic (pH < 3), favoring furan formation.[2] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Degradation: Prolonged heating or harsh acidic conditions can degrade the starting materials or product.[8] 4. Poor Quality Reagents: Starting materials may be impure or degraded. | 1. Adjust Acidity: Use a weak acid like glacial acetic acid.[2][4] Ensure conditions are neutral or weakly acidic. 2. Optimize Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. 3. Use Milder Conditions: Attempt the reaction at a lower temperature (e.g., 40–45°C) for a longer duration.[4] 4. Verify Reagent Quality: Use freshly purchased or purified starting materials. Ensure 2,5-hexanedione has not degraded. |
| Product is a Dark Oil or Tar | 1. Oxidation/Polymerization: Exposure of the pyrrole ring to air and/or acid.[6][7] 2. High Reaction Temperature: Excessive heat can promote the formation of polymeric byproducts. | 1. Inert Atmosphere: Run the reaction and perform the work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Control Temperature: Maintain a consistent and moderate reaction temperature. Avoid excessive heating. |
| Difficulty in Purifying the Product | 1. Presence of Polar Impurities: Polymeric materials and oxidized byproducts can be difficult to separate.[6] 2. Similar Polarity of Product and Impurities: Unreacted starting materials may have similar retention factors (Rf) to the product in some solvent systems. | 1. Column Chromatography: Use flash column chromatography on silica gel or neutral alumina.[9] A gradient elution with a hexane/ethyl acetate mixture is often effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ether) can be effective for removing impurities.[10] 3. Distillation: For larger scales, vacuum distillation can be used to remove non-volatile impurities before a final recrystallization step.[6] |
| Scale-up Leads to Lower Yield | 1. Inefficient Heat Transfer: As the reaction volume increases, maintaining a uniform temperature becomes more difficult. 2. Inefficient Mixing: Inadequate stirring can lead to localized overheating or concentration gradients, promoting side reactions. | 1. Use a Mechanical Stirrer: Ensure vigorous and efficient mixing throughout the reaction. 2. Controlled Reagent Addition: Add reagents portion-wise or via an addition funnel to manage any exotherms. 3. Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature rather than the heating bath temperature. |
Experimental Protocol
This protocol is based on the principles of the Paal-Knorr pyrrole synthesis.
Materials and Equipment:
-
Ethyl 4-aminobenzoate (C₉H₁₁NO₂)
-
2,5-Hexanedione (C₆H₁₀O₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1.0 eq.) in a minimal amount of ethanol. Add 2,5-hexanedione (1.05 eq.).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.[5] Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the ethyl 4-aminobenzoate spot indicates reaction completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid or oil.[9]
-
Synthesis Workflow
Caption: Paal-Knorr synthesis workflow for this compound.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
managing acidic conditions in pyrrole synthesis to prevent polymerization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on managing acidic conditions to prevent polymerization during pyrrole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my pyrrole synthesis reaction turning into a dark, tarry, and difficult-to-purify substance?
A1: The formation of a dark, tarry material is a common indicator of polymerization of the pyrrole product or starting materials.[1] Pyrrole is highly reactive towards electrophiles and can easily polymerize in acidic media.[2] This issue is often caused by excessively high temperatures or highly acidic reaction conditions.[1]
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the temperature can slow down the rate of polymerization.
-
Use Milder Acid Catalysts: Switch from strong acids (e.g., HCl, H₂SO₄) to weaker acids like acetic acid, or mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃.[1][3] In some cases, neutral conditions may be sufficient, although the reaction might be slower.[4][5]
-
Control Catalyst Concentration: The amount of acid catalyst is crucial. Use only a catalytic amount to avoid overly acidic conditions.
Q2: I'm observing a significant byproduct in my reaction. What is it likely to be and how can I minimize it?
A2: In acid-catalyzed pyrrole syntheses like the Paal-Knorr reaction, the most common byproduct is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.[1]
Minimization Strategies:
-
Maintain Optimal pH: Avoid highly acidic conditions. For the Paal-Knorr synthesis, a pH below 3 is known to favor furan formation over the desired pyrrole product.[4][5]
-
Use Weak Acids: Employing a weak acid like acetic acid can accelerate the pyrrole synthesis without strongly promoting the competing furan synthesis.[4][5]
-
Ensure Amine Reactivity: Use a sufficient excess of the primary amine or ammonia to favor the reaction pathway leading to the pyrrole.[4]
Q3: My starting materials are not reacting, or the reaction is very sluggish. What should I do?
A3: Low reactivity can stem from several factors related to both the substrates and the reaction conditions.
Troubleshooting Steps:
-
Check Amine Nucleophilicity: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Consider using a more nucleophilic amine if possible.[1]
-
Address Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1] In such cases, longer reaction times or slightly elevated temperatures (while carefully monitoring for polymerization) may be necessary.
-
Optimize Catalyst: While strong acids can cause polymerization, a lack of sufficient catalysis can lead to an incomplete reaction. A mild acid catalyst is often necessary to accelerate the reaction.[4][5]
Q4: How can I prevent the pyrrole monomer from polymerizing during storage?
A4: Pyrrole can polymerize over time, even in the absence of strong acids, often initiated by light or oxygen.[2][6]
Storage Recommendations:
-
Store under Inert Atmosphere: To prevent oxygen from initiating polymerization, store pyrrole under an inert gas like nitrogen or argon.[6]
-
Refrigerate or Freeze: Storing pyrrole at low temperatures (0-6°C or even frozen at -80°C) significantly slows down spontaneous polymerization.[6]
-
Use a Desiccant: Keep the storage container dry, as moisture can also affect stability.[6]
Data Summary: Influence of Acidity on Paal-Knorr Pyrrole Synthesis
The choice of catalyst and control of pH are critical for maximizing yield and minimizing byproducts. The table below summarizes the effects of different acidic conditions.
| Condition/Catalyst | pH Range | Typical Outcome | Key Considerations |
| Neutral Conditions | ~7 | Reaction is possible but often slow.[4] | May be suitable for highly sensitive substrates. |
| Weak Acid (e.g., Acetic Acid) | Weakly Acidic | Accelerated reaction rate, good pyrrole yield.[4][5] | Generally the preferred condition to balance speed and selectivity. |
| Amine/Ammonium Salts | Acidic | Increased risk of furan byproduct formation.[4][5] | Use with caution; monitor for byproducts. |
| Strong Protic Acids (e.g., HCl, H₂SO₄) | < 3 | Furan becomes the major product.[4][5] High risk of polymerization.[1] | Generally avoided for pyrrole synthesis from 1,4-dicarbonyls. |
| Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) | Varies | Can effectively catalyze the reaction under mild conditions.[3] | Offers an alternative to protic acids, potentially avoiding harsh pH. |
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis Under Mildly Acidic Conditions
This protocol provides a general methodology for synthesizing a substituted pyrrole from a 1,4-diketone and a primary amine, with careful management of acidity to prevent polymerization.
Materials:
-
1,4-diketone (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Glacial acetic acid (catalytic amount)
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Organic solvent for workup (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-diketone (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 60-80°C). The reaction is often exothermic.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude pyrrole by column chromatography on silica gel or recrystallization if it is a solid.
Visual Guides and Diagrams
Mechanism of Acid-Catalyzed Pyrrole Polymerization
Caption: Acid-catalyzed polymerization of pyrrole via electrophilic attack.
Troubleshooting Workflow for Pyrrole Polymerization
Caption: A troubleshooting guide for addressing polymerization in pyrrole synthesis.
General Workflow for Paal-Knorr Pyrrole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole polymerization [quimicaorganica.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
An objective guide for researchers on the spectral characteristics of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, benchmarked against related chemical structures. This guide provides detailed experimental protocols and data to aid in the identification and characterization of this compound.
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR) spectroscopy, remains one of the most powerful techniques for determining the structure of organic molecules in solution. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, a compound of interest in medicinal chemistry and materials science.
To facilitate a comprehensive understanding, the spectral data of the title compound is compared with that of structurally related molecules: ethyl benzoate, ethyl 4-methylbenzoate, and 2,5-dimethyl-1H-pyrrole. This comparative approach allows researchers to discern the influence of each structural moiety on the resulting 1H NMR spectrum.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and its comparators. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Citation |
| This compound | Ar-H (d) | ~8.15 | Doublet | 2H | ~8.5 | |
| Ar-H (c) | ~7.45 | Doublet | 2H | ~8.5 | ||
| Pyrrole-H (b) | 5.98 | Singlet | 2H | - | [1] | |
| -O-CH2- (e) | 4.40 | Quartet | 2H | 7.1 | [2] | |
| Pyrrole-CH3 (a) | 2.13 | Singlet | 6H | - | [1] | |
| -CH3 (f) | 1.41 | Triplet | 3H | 7.1 | [2] | |
| Ethyl Benzoate | Ar-H (ortho) | 8.03-8.06 | Multiplet | 2H | - | [2] |
| Ar-H (meta, para) | 7.41-7.57 | Multiplet | 3H | - | [2] | |
| -O-CH2- | 4.38 | Quartet | 2H | 7.1 | [2] | |
| -CH3 | 1.41 | Triplet | 3H | 7.2 | [2] | |
| Ethyl 4-Methylbenzoate | Ar-H (ortho) | 7.80 | Doublet | 2H | 7.8 | [2] |
| Ar-H (meta) | 7.09 | Doublet | 2H | 7.8 | [2] | |
| -O-CH2- | 4.24 | Quartet | 2H | 7.2 | [2] | |
| Ar-CH3 | 2.26 | Singlet | 3H | - | [2] | |
| -CH3 | 1.26 | Triplet | 3H | 7.2 | [2] | |
| 2,5-Dimethyl-1H-pyrrole | NH | ~7.7 (broad) | Singlet | 1H | - | |
| Pyrrole-H | 5.70 | Singlet | 2H | - | ||
| -CH3 | 2.15 | Singlet | 6H | - |
Note: The chemical shifts for this compound are predicted based on the analysis of its structural fragments and may vary slightly from experimental values.
Structural Assignment and Visualization
The chemical structure of this compound with proton assignments corresponding to the data table is presented below. This visualization aids in correlating the spectral data with the molecular structure.
References
Mass Spectrometry Analysis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Structurally Related Compounds
To aid in the identification and characterization of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a comparison with structurally similar, commercially available compounds is invaluable. The following table summarizes the key mass spectrometry data for selected alternative compounds. This data can serve as a reference for interpreting the mass spectrum of the target compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | [M]+• (m/z) | Key Fragment Ions (m/z) |
| This compound (Target Compound) | C15H17NO2 | 243.30 | 243 (Predicted) | 214, 198, 170, 142, 115, 94 (Predicted) |
| Ethyl Benzoate | C9H10O2 | 150.17 | 150 | 122, 105, 77[1][2] |
| Ethyl 4-methylbenzoate | C10H12O2 | 164.20 | 164 | 135, 119, 91[3] |
| Ethyl 4-ethylbenzoate | C11H14O2 | 178.23 | 178 | 149, 133, 105[4] |
Experimental Protocol for Mass Spectrometry Analysis
This section details a general protocol for acquiring mass spectrometry data for this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Standard Solution: Prepare a stock solution of the purified solid compound in a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent for GC-MS analysis or in the initial mobile phase for LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this type of compound.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector temperature set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 50 to 500.
-
Fragmentation: Perform data-dependent MS/MS analysis on the most intense ions to obtain fragmentation patterns.
-
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel compound like this compound, with a focus on mass spectrometric analysis.
Caption: Workflow for the synthesis and characterization of a novel compound.
References
comparing biological activity of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate with its hydrazide derivatives
A comprehensive review of current research highlights the significant biological potential of hydrazide derivatives of pyrrole-containing compounds, particularly in the realms of antimicrobial and anticancer activities. While a direct comparative analysis with the parent compound, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, is hindered by a lack of available data on its biological activity, this guide synthesizes findings on various structurally related hydrazide derivatives, offering valuable insights for researchers and drug development professionals.
This guide presents a comparative overview of the biological activities of several hydrazide derivatives incorporating a pyrrole moiety, with a focus on their antimicrobial, antitubercular, and anticancer properties. The information is compiled from multiple studies, and the experimental data is summarized for ease of comparison.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the biological activities of various hydrazide derivatives of pyrrole-containing compounds. It is important to note that these are not direct derivatives of this compound but are structurally related and provide insights into the potential of this class of compounds.
| Compound Class | Biological Activity | Test Organism/Cell Line | Metric (e.g., MIC, IC50) | Result | Reference |
| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC | 1–2 μg/mL for several compounds | [1] |
| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Antimicrobial | Various bacteria and fungi | MIC | 1–4 μg/mL for twelve compounds | [1] |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | Antitubercular | M. tuberculosis H37Rv | MIC | 1.6–3.12 µg/mL | [2] |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | Cytotoxicity | Human lung cancer cell line A549 | IC50 | 225 to 319 µg/mL | [2] |
| Novel Pyrrole Hydrazones | Antiproliferative | SH-4 (tumor cells) | IC50 | 44.63 ± 3.51 µM for compound 1C | [3] |
| Novel Pyrrole Hydrazones | Antiproliferative | HaCaT (non-tumor cells) | IC50 | 9.64 ± 0.58 µM for compound 1 and 11.03 ± 0.42 µM for compound 1D | [3] |
| 4-hydroxy-N'-[substituted methylidene] benzohydrazides | Anticancer | HepG2 liver cancer cell line | IC50 | 37.4 and 42.4 μM for compounds 3j and 3i respectively | [4][5][6] |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the data accurately. Below are the experimental protocols for the key biological assays.
Antimicrobial and Antitubercular Activity Assays
The antimicrobial and antitubercular activities of the synthesized compounds were primarily evaluated using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Experimental Workflow:
Caption: Workflow for MIC determination using broth dilution method.
-
Detailed Steps:
-
Preparation of Compounds: Stock solutions of the test compounds are typically prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Bacterial or mycobacterial strains are cultured in an appropriate broth medium to achieve a specific turbidity, which corresponds to a known cell density.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in the growth medium. Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria, and for several days for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Signaling Pathway:
Caption: Principle of the MTT assay for cell viability.
-
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and the plates are incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals, which are insoluble in aqueous solution, are dissolved by adding a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
-
Discussion and Future Directions
The available data consistently demonstrates that the introduction of a hydrazide or hydrazone moiety to a pyrrole-containing scaffold can lead to compounds with significant biological activities. The antitubercular and antimicrobial activities observed for several series of these derivatives are particularly promising, with MIC values in the low microgram per milliliter range.[1][2] This suggests that the hydrazide group may play a crucial role in the mechanism of action, potentially through interactions with essential enzymes in the pathogens.
In the context of anticancer activity, the hydrazone derivatives have shown notable cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[3][4][5][6] The antiproliferative effects appear to be selective in some cases, with lower toxicity observed against non-tumor cell lines.[3]
The lack of biological activity data for the parent ester, this compound, is a significant gap in the current understanding. Future research should prioritize the evaluation of this compound to establish a baseline for comparison and to better understand the structure-activity relationship (SAR) of its derivatives. A direct comparison would elucidate the specific contribution of the hydrazide functional group to the observed biological effects.
Furthermore, mechanistic studies are warranted to unravel the precise molecular targets and pathways through which these hydrazide derivatives exert their antimicrobial and anticancer effects. For instance, some studies suggest that similar compounds may act as inhibitors of enzymes like enoyl-ACP reductase in bacteria. A deeper understanding of the mechanism of action will be instrumental in the rational design and optimization of more potent and selective therapeutic agents based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate scaffold.
References
- 1. Anti-Inflammatory Activity of Natural Products [mdpi.com]
- 2. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Antibacterial Efficacy Against Staphylococcus aureus and Escherichia coli
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the antibacterial efficacy of various agents against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating and comparing the performance of different antibacterial compounds. This document includes quantitative data from experimental studies, detailed experimental protocols, and visualizations of a key bacterial signaling pathway and a standard experimental workflow.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the in vitro antibacterial activity of selected antibiotics and plant extracts against S. aureus and E. coli. The data is presented as the diameter of the zone of inhibition from disk diffusion assays and the Minimum Inhibitory Concentration (MIC) from broth microdilution assays.
Table 1: Zone of Inhibition (mm) of Various Antibacterial Agents
| Antibacterial Agent | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Reference |
| Antibiotics | |||
| Streptomycin | 10 | 12 | [1] |
| Ciprofloxacin | - | 7 | [1] |
| Reflacine | 10 | - | [1] |
| Amoxicillin | - | Resistant | |
| Ofloxacin | - | 14 | |
| Tetracycline | Resistant | 100% Sensitive | [2] |
| Gentamicin | 100% Sensitive | 93.3% Sensitive | |
| Plant Extracts | |||
| Punica granatum (Pomegranate) | 16.5 | 14.2 | [3] |
| Phyllanthus emblica (Amla) | 16.5 | 14.2 | [3] |
| Acacia catechu (Khadira) | Effective | Effective | [3] |
| Ocimum basilicum (Basil) | Effective | Negligible Effect | [3] |
| Neem | 19 | 16 | |
| Tulsi | 22 | Resistant | |
| Turmeric | Resistant | Sensitive | |
| Garlic | - | Resistant |
Note: A larger zone of inhibition indicates greater antibacterial activity. "Resistant" or "Negligible Effect" indicates no significant zone of inhibition was observed.
Table 2: Minimum Inhibitory Concentration (MIC) of Various Antibacterial Agents
| Antibacterial Agent | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| Antibiotics & Peptides | |||
| Peptide G17 | 1.5 (as MIC₅₀ in µM) | 12.5 (as MIC₅₀ in µM) | [4] |
| Peptide G19 | 1.5 (as MIC₅₀ in µM) | 12.5 (as MIC₅₀ in µM) | [4] |
| Ser-Thr-Ile-Arg | 512 | 1024 | [5] |
| Ala-Gly-Gly-Val-Pro-Arg | 512 | 512 | [5] |
| Plant Extracts | |||
| Punica granatum (Pomegranate) | 2500 | 2500 | [3] |
| Phyllanthus emblica (Amla) | 2500 | 2500 | [3] |
Note: A lower MIC value indicates greater antibacterial potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and standardized methods in microbiology.
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
This method assesses the susceptibility of bacteria to various antimicrobial compounds by measuring the zone of growth inhibition around impregnated paper disks.[3]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures of S. aureus and E. coli (adjusted to 0.5 McFarland turbidity standard)
-
Filter paper disks impregnated with known concentrations of antibacterial agents
-
Sterile forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism in a sterile saline solution, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disk Application: Allow the plate to dry for a few minutes. Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks on the surface of the agar.[6] Ensure the disks are placed at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate.[6] Gently press each disk to ensure complete contact with the agar surface.[6]
-
Incubation: Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.[7] Incubate for 16-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.[3] The size of the zone is inversely proportional to the minimum inhibitory concentration of the antibacterial agent.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This technique determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.[2][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures of S. aureus and E. coli (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Stock solutions of antibacterial agents
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of each antibacterial agent in Mueller-Hinton Broth directly in the wells of a 96-well plate. Typically, 50-100 µL of broth is used in each well.[8]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2][8]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).
-
Incubation: Cover the microtiter plate and incubate at 37°C for 16-24 hours.[2][8]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[2] Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
Visualizations: Signaling Pathways and Experimental Workflows
Bacterial Two-Component Signal Transduction System
The following diagram illustrates a generalized two-component signal transduction system, a common mechanism in bacteria for responding to environmental stimuli, including the presence of antibiotics. These systems typically consist of a sensor histidine kinase and a response regulator, and they are involved in regulating processes like virulence and drug resistance.
Caption: A generalized bacterial two-component signal transduction system.
Experimental Workflow for Antibacterial Efficacy Testing
The diagram below outlines the typical workflow for assessing the antibacterial efficacy of a test compound using either the disk diffusion or broth microdilution method.
Caption: Workflow for antibacterial susceptibility testing.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 4. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the antibacterial activity and synergistic activity towards antibiotics of different mammalian sera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrole- and Indole-Based Enzyme Inhibitors
In the landscape of drug discovery and medicinal chemistry, pyrrole and indole scaffolds are privileged structures, forming the core of numerous potent enzyme inhibitors. Their inherent aromaticity, hydrogen bonding capabilities, and the tunable nature of their physicochemical properties through substitution make them ideal starting points for the design of targeted therapeutics. This guide provides a comparative study of pyrrole-based versus indole-based enzyme inhibitors, with a focus on their performance against key enzyme targets, supported by experimental data and detailed methodologies.
Introduction to the Scaffolds
Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Its derivatives are found in a wide array of natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The pyrrole ring can act as a hydrogen bond donor and acceptor, and its relatively simple structure allows for facile chemical modification to optimize binding to enzyme active sites.
Indole , a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrrole ring. This fusion results in a more extended and hydrophobic system compared to pyrrole. Indole derivatives are ubiquitous in nature, with prominent examples including the amino acid tryptophan and the neurotransmitter serotonin. In medicinal chemistry, the indole nucleus is a cornerstone in the development of inhibitors targeting a wide range of enzymes, particularly kinases.[2]
Comparative Performance Data
The following tables summarize the inhibitory activities of representative pyrrole- and indole-based compounds against three major classes of enzymes: Cyclooxygenases (COX), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half.
Cyclooxygenase (COX) Inhibitors
Cyclooxygenases are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Both pyrrole and indole scaffolds have been extensively explored for the development of selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.
| Inhibitor Scaffold | Compound | Target | IC50 (µM) | Reference |
| Pyrrole-based | 4h | COX-1 | >100 | [3] |
| 4h | COX-2 | 0.25 | [3] | |
| 4k | COX-1 | >100 | [3] | |
| 4k | COX-2 | 0.18 | [3] | |
| Indole-based | Indomethacin | COX-1 | 0.09 | [4] |
| Indomethacin | COX-2 | 1.37 | [4] | |
| Compound S3 | COX-2 | Not specified, but selective inhibition shown | [2] | |
| Compound 32 | COX-2 | Not specified, but potent inhibition mentioned | [4] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Both pyrrole and indole cores are features of several clinically approved and investigational VEGFR-2 inhibitors.
| Inhibitor Scaffold | Compound | Target | IC50 (nM) | Reference |
| Pyrrole-based (Pyrrole-indolin-2-one) | Sunitinib | VEGFR-2 | 14.2 | [5] |
| Famitinib | VEGFR-2 | Not specified, but potent inhibition mentioned | [6] | |
| Indole-based | Compound 42 | VEGFR-2 | 102 | [5] |
| Compound 43 | VEGFR-2 | 26.38 | [5] | |
| Compound 52 | VEGFR-2 | 13.18 | [5] |
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The pyrrole-indolin-2-one scaffold, which incorporates both a pyrrole and an indole moiety, has been particularly successful in this area.
| Inhibitor Scaffold | Compound | Target | IC50 (nM) | Reference |
| Pyrrole-indolin-2-one | Compound 33 | Aurora A | 12 | [7] |
| Compound 33 | Aurora B | 156 | [7] | |
| Compound 47 | Aurora A | 2190 | [7] | |
| Compound 47 | Aurora B | Potent, but specific IC50 not provided | [7] | |
| Indole-based (Benzo[e]pyridoindole) | Compound 1 | Aurora A | 61 | |
| Compound 1 | Aurora B | 31 | ||
| Compound 1 | Aurora C | 124 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key enzyme inhibition assays cited.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this colorimetric reaction is proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions or reference inhibitor to the respective wells. Include a control with only DMSO.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution containing arachidonic acid and TMPD.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a typical method for assessing the inhibitory potential of compounds against the VEGFR-2 tyrosine kinase.
Principle: The assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is quantified, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based method.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 or a specific peptide substrate
-
ATP (co-substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2, MnCl2, and DTT)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sunitinib)
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin for a biotinylated substrate in a TR-FRET assay)
-
384-well low-volume microplate
-
Plate reader capable of TR-FRET detection
Methodology:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Add the VEGFR-2 enzyme and the substrate to the wells of a 384-well plate.
-
Add the test compound dilutions or reference inhibitor to the respective wells. Include a control with only DMSO.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Measure the signal (e.g., TR-FRET ratio) using a compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the COX assay.
Visualizations
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the enzyme inhibitors discussed.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: General Workflow for Enzyme Inhibition Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel 4-(2,5-Dimethyl-1H-pyrrol-1-yl) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of recently developed derivatives featuring the 4-(2,5-dimethyl-1H-pyrrol-1-yl) scaffold. The objective is to offer a clear, data-driven overview to inform further research and development in the pursuit of novel anticancer agents. The information presented is collated from recent scientific publications, with a focus on quantitative data and experimental methodologies.
Comparative Cytotoxicity Data
The cytotoxic potential of various 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the tables below.
Table 1: Cytotoxicity (IC50 in µg/mL) of a [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] Derivative
| Compound | HL-60 (Acute Myeloid Leukemia) | K-562 (Chronic Myeloid Leukemia) | Non-Cancerous Cells (Vero, PBMCs) |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | 25.93[1][2] | 10.42[1][2] | No significant cytotoxicity[1][2] |
Table 2: Cytotoxicity (IC50 in µM) of Benzoic Acid Hydrazide Analogs with a 4-(2,5-Dimethyl-1H-pyrrol-1-yl) Moiety
| Compound | A549 (Lung Adenocarcinoma) | Vero (Normal Kidney Epithelial) |
| 4c | >100 | >100 |
| 8 | 55.2 | >100 |
| 9 | 62.5 | >100 |
| 10 | 70.8 | >100 |
| 15b | 48.5 | >100 |
| 15c | 52.1 | >100 |
| 15d | 65.2 | >100 |
| 15e | 71.4 | >100 |
| 15f | 78.9 | >100 |
| 15g | 85.2 | >100 |
| 15h | 94.1 | >100 |
| 16b | 50.2 | >100 |
| 16c | 55.8 | >100 |
| 16d | 68.4 | >100 |
Data for Table 2 sourced from a study on heterocyclic hybrids based on 2,5-dimethylpyrrole.[3]
Table 3: Cell Viability (%) of Novel Pyrrole Derivatives in LoVo (Colon Adenocarcinoma) Cells after 24h Treatment
| Compound | 6.25 µM | 50 µM | 100 µM | 200 µM |
| 4a | 82.54 | 69.13 | 66.81 | 56.16 |
| 4b | 85.94 | 76.74 - 95.52 | - | 62.17 |
| 4d | 91.11 | 45.81 | 41.62 | 19.06 |
| 4j | 89.78 | 76.74 - 95.52 | - | - |
Data for Table 3 sourced from a study on new pyrrole derivatives as promising biological agents.[4]
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cell lines.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are insoluble in aqueous solutions but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a spectrophotometer.[4]
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells containing untreated cells and a vehicle control are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[3][6][7]
-
Formazan Solubilization: The medium containing MTT is then carefully removed, and a solubilization solution (e.g., dimethyl sulfoxide (DMSO), acidified isopropanol, or a detergent solution) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Many cytotoxic compounds induce cell death through the process of apoptosis. The signaling cascades involved in apoptosis are complex and can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[8][9]
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
The logical relationship in comparing these novel derivatives involves evaluating their potency against cancer cells while also considering their selectivity, i.e., their effect on non-cancerous cells.
Caption: Logical framework for comparing the therapeutic potential of novel cytotoxic compounds.
References
- 1. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]
- 2. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for Paal-Knorr reaction
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrrole scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Paal-Knorr reaction, a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia, remains a highly relevant and versatile tool. The choice of catalyst is paramount, significantly influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of various catalysts employed in the Paal-Knorr synthesis, supported by experimental data, to facilitate informed catalyst selection.
The Paal-Knorr synthesis is amenable to a wide range of catalysts, broadly categorized as Brønsted acids, Lewis acids, and heterogeneous catalysts. Each class presents distinct advantages and disadvantages in terms of activity, selectivity, cost, and ease of use.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in the Paal-Knorr reaction is best illustrated through a direct comparison of their performance under similar reaction conditions. The following table summarizes quantitative data for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione and aniline, a commonly studied model reaction.
| Catalyst Class | Catalyst | Reaction Conditions | Time | Yield (%) | Reference |
| Brønsted Acid | p-Toluenesulfonic acid | Solvent-free, 60°C | 60 min | 84 | --INVALID-LINK-- |
| Trifluoroacetic acid | MDC, RT, 1h | 1 h | 92 | --INVALID-LINK-- | |
| Lewis Acid | Sc(OTf)₃ | Solvent-free, 60°C | 30 min | 91 | --INVALID-LINK-- |
| ZrOCl₂·8H₂O | Solvent-free, RT | 5 min | 97 | --INVALID-LINK-- | |
| Bi(NO₃)₃·5H₂O | Solvent-free, RT | 10 h | 95 | --INVALID-LINK-- | |
| Heterogeneous | MIL-53(Al) | Solvent-free, 80°C, sonication | 15 min | 96 | --INVALID-LINK-- |
| CATAPAL 200 (Alumina) | Solvent-free, 60°C | 45 min | 96 | --INVALID-LINK-- | |
| Silica-supported Sulfuric Acid | Solvent-free, RT | 3 min | 98 | --INVALID-LINK-- | |
| No Catalyst | - | Solvent-free, 60°C | 45 min | 47 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Paal-Knorr synthesis using a Brønsted acid, a Lewis acid, and a heterogeneous catalyst.
Protocol 1: Brønsted Acid Catalysis using p-Toluenesulfonic Acid
This protocol describes the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole using p-toluenesulfonic acid as the catalyst.
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2,5-hexanedione (1.14 g, 10 mmol) in toluene (50 mL), add aniline (0.93 g, 10 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Protocol 2: Lewis Acid Catalysis using Scandium Triflate (Sc(OTf)₃)
This protocol outlines a solvent-free synthesis of N-substituted pyrroles catalyzed by scandium triflate.
-
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Scandium triflate (Sc(OTf)₃)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a reaction vial, mix the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.0 mmol), and scandium triflate (1 mol%).
-
Stir the mixture at the desired temperature (e.g., 60°C) for the specified time (e.g., 30 minutes).
-
Monitor the reaction by TLC.
-
After completion, dissolve the reaction mixture in ethyl acetate.
-
Wash with water to remove the catalyst.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.[1]
-
Protocol 3: Heterogeneous Catalysis using MIL-53(Al)
This protocol details the synthesis of N-substituted pyrroles using the metal-organic framework MIL-53(Al) as a recyclable heterogeneous catalyst under sonication.
-
Materials:
-
Acetonylacetone
-
Aromatic amine
-
MIL-53(Al) catalyst
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Add MIL-53(Al) (10 mg, 5 mol%), the aromatic amine (1.0 mmol), and acetonylacetone (1.2 mmol) to a 10 mL pressurized glass tube.
-
Sonicate the reaction mixture at 80°C for the appropriate time (e.g., 15 minutes).
-
Monitor the reaction progress by TLC and GC.
-
After completion of the reaction, filter the catalyst from the reaction mixture.
-
Dilute the filtrate with ethyl acetate (25 mL), wash with deionized water (5 x 15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum on a rotary evaporator.
-
Isolate the pure product by flash chromatography.
-
The recovered MIL-53(Al) catalyst can be washed, dried, and reused for subsequent reactions.
-
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow can aid in understanding the practical differences between catalytic systems.
Caption: Comparative workflow for Paal-Knorr synthesis highlighting the differing workup procedures for homogeneous and heterogeneous catalysts.
Concluding Remarks
The selection of an optimal catalyst for the Paal-Knorr pyrrole synthesis is a multifaceted decision that depends on the specific requirements of the desired transformation.
-
Brønsted acids are classical, cost-effective catalysts, but may require harsher conditions.
-
Lewis acids often exhibit high activity under mild conditions, though some can be moisture-sensitive and costly.
-
Heterogeneous catalysts offer significant advantages in terms of ease of separation, recyclability, and potential for continuous flow processes, aligning with the principles of green chemistry. The initial preparation of these catalysts, however, can be more complex.
This guide provides a foundational understanding of the catalytic landscape for the Paal-Knorr reaction. For specific applications, researchers are encouraged to consult the primary literature for detailed optimization of reaction conditions.
References
Unveiling the Antitubercular Potential of 4-(2,5-Dimethylpyrrol-1-yl) Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the urgent discovery of novel antitubercular agents. This guide provides a comparative analysis of the in vitro antitubercular activity of various 4-(2,5-dimethylpyrrol-1-yl) derivatives, a promising class of compounds in the fight against tuberculosis. The data presented is compiled from recent scientific literature, offering a valuable resource for researchers in the field.
Comparative Antitubercular Activity
The in vitro antitubercular activity of synthesized 4-(2,5-dimethylpyrrol-1-yl) derivatives is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a key metric for comparison. The following tables summarize the MIC values for different series of these derivatives.
N'-(2-(substitutedphenoxy)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides
This series of compounds has demonstrated significant antitubercular activity. The substitution pattern on the phenoxyacetyl moiety plays a crucial role in modulating the inhibitory potential.
| Compound ID | Substitution on Phenoxy Ring | MIC (µg/mL) |
| 5f | 4-Chloro | 1.6[1] |
| 5i | 2,4-Dichloro | 1.6[1] |
| 5j | 4-Nitro | 1.6[1] |
| 5k | 4-Trifluoromethyl | 0.8[1] |
| 5n | 3-Chloro | 1.6[1] |
| Isoniazid (Standard) | - | 0.8[1] |
Lower MIC values indicate higher potency.
N'-substituted benzoyl-4-(2,5-dimethyl-1H-pyrrolyl) benzohydrazides
Another series of derivatives, where substitutions are made on a benzoyl group, also exhibits a range of antitubercular activities.
| Compound ID | Substitution on Benzoyl Ring | MIC (µg/mL) |
| 4a-j (range) | Various substitutions | Significant MIC values reported[2] |
Specific MIC values for each compound in the 4a-j series require consulting the primary literature.
Experimental Protocols
The determination of the in vitro antitubercular activity of these compounds generally follows standardized protocols. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method.[2]
Microplate Alamar Blue Assay (MABA)
This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Mycobacterium tuberculosis H37Rv strain.
-
Test compounds and standard drugs (e.g., Isoniazid).
-
Alamar Blue reagent.
-
96-well microplates.
Procedure:
-
A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.
-
The bacterial suspension is further diluted in Middlebrook 7H9 broth.
-
Serial dilutions of the test compounds are prepared in the 96-well plates.
-
The diluted bacterial suspension is added to each well containing the test compounds.
-
Control wells (containing bacteria without any compound and media alone) are also included.
-
The plates are incubated at 37°C for a specified period.
-
Following incubation, Alamar Blue reagent is added to each well.
-
The plates are re-incubated for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents this color change.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and screening of these antitubercular agents.
References
Pyrrole Derivatives as Dihydrofolate Reductase Inhibitors: A Comparative Analysis of Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding interactions of various pyrrole derivatives with the active site of Dihydrofolate Reductase (DHFR), a crucial enzyme in folate metabolism and a well-established target for antimicrobial and anticancer therapies.[1][2][3] By inhibiting DHFR, the synthesis of essential precursors for DNA, RNA, and certain amino acids is disrupted, leading to cell death.[3][4][5] This guide summarizes quantitative binding data, details key experimental protocols, and visualizes the underlying biological and experimental workflows.
Quantitative Comparison of DHFR Inhibitors
The following table summarizes the inhibitory activity of various compounds against DHFR, providing a basis for comparing the potency of pyrrole derivatives with established inhibitors.
| Compound Class | Compound | Target Organism/Enzyme | IC50 (µM) | Ki (nM) | Reference |
| Pyrrole Derivative | 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (AMPQD) | E. coli DHFR | - | 7.42 ± 0.92 | [6] |
| Pyrrole Derivative | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (Series 5a-n) | Mycobacterium tuberculosis DHFR | Varies | - | [7][8] |
| Pyrrole Derivative | Compound 6 (7H-pyrrolo[3,2-f]quinazoline-1,3-diamine core) | Mycobacterium tuberculosis DHFR | Potent Inhibition | - | [9] |
| Classical Inhibitor | Methotrexate (MTX) | Human DHFR | - | - | [6][10] |
| Classical Inhibitor | Trimethoprim (TMP) | Bacterial DHFRs | - | - | [6] |
| Other Heterocycles | 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | Plasmodium falciparum DHFR (wild-type) | - | 1.3 - 243 | [11] |
| Other Heterocycles | 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | Plasmodium falciparum DHFR (quadruple mutant) | - | 13 - 208 | [11] |
| Other Heterocycles | Tetrahydroquinazolines (Compound 4 ) | Bovine Liver DHFR | 0.004 | - | [12] |
| Other Heterocycles | Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazine (Compound 3 ) | Bovine Liver DHFR | 0.06 | - | [12] |
Understanding Binding Interactions: Key Methodologies
The analysis of binding interactions between pyrrole derivatives and the DHFR active site relies on a combination of experimental and computational techniques.
Experimental Workflow for Inhibitor Characterization
Caption: General experimental workflow for the analysis of DHFR inhibitors.
DHFR Enzyme Inhibition Assay
This assay directly quantifies the inhibitory effect of a compound on the catalytic activity of purified DHFR.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][4] The rate of this absorbance decrease is proportional to DHFR activity.
Protocol Outline:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing assay buffer, NADPH, and the pyrrole derivative at various concentrations. Control reactions without the inhibitor and blank reactions without the enzyme are also included.[1]
-
Enzyme Addition: Purified DHFR enzyme is added to each well to initiate the reaction. The final concentration of the enzyme is chosen to ensure a linear rate of NADPH consumption.[1]
-
Kinetic Measurement: The absorbance at 340 nm is measured immediately in kinetic mode for a period of 10-20 minutes at room temperature.[13][14]
-
Data Analysis: The initial reaction velocity is calculated from the rate of absorbance change for each inhibitor concentration. The percentage of enzyme inhibition is then plotted against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7]
Principle: Docking algorithms explore various conformations of the pyrrole derivative within the DHFR active site and score them based on binding energy calculations. This provides insights into the binding mode and key interactions.[15]
Protocol Outline:
-
Preparation of Receptor and Ligand: The 3D structure of DHFR is obtained from a protein database (e.g., PDB). The pyrrole derivative structure is built and optimized using molecular modeling software.
-
Docking Simulation: A docking program is used to place the ligand into the defined active site of the receptor. The program samples a large number of possible orientations and conformations.
-
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions with active site residues.
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the DHFR-inhibitor complex.
Principle: X-ray crystallography determines the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.
Protocol Outline:
-
Crystallization: The purified DHFR protein is co-crystallized with the pyrrole derivative inhibitor and the cofactor NADPH.
-
Data Collection: The resulting crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein-ligand complex are built and refined. This reveals the precise binding orientation and interactions of the inhibitor within the DHFR active site.[10]
The DHFR Signaling Pathway and Inhibition
DHFR plays a central role in the folate metabolic pathway, which is essential for cellular proliferation.
Caption: The role of DHFR in the folate pathway and its inhibition.
The inhibition of DHFR by pyrrole derivatives blocks the conversion of DHF to THF. This depletion of THF stalls the synthesis of purines and thymidylate, which are critical building blocks for DNA replication and cell division.[5] This mechanism of action underlies the therapeutic potential of DHFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 15. files.sdiarticle5.com [files.sdiarticle5.com]
A Comparative Analysis of the Anti-Inflammatory Potential of Ethyl Benzoate Derivatives
For researchers and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Ethyl benzoate and its derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential to modulate key inflammatory pathways. This guide provides a comprehensive comparison of the anti-inflammatory activity of various ethyl benzoate derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and selection of lead compounds for further investigation.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of several ethyl benzoate derivatives has been evaluated using a range of in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies, offering a direct comparison of their potency.
| Derivative | Assay | Target | IC50 (µM) | % Inhibition | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | In Vitro Enzyme Inhibition | COX-1 | 314 µg/mL | - | [1][2] |
| In Vitro Enzyme Inhibition | COX-2 | 130 µg/mL | - | [1][2] | |
| In Vitro Enzyme Inhibition | 5-LOX | 105 µg/mL | - | [1][2] | |
| Pyrrolizine/Indolizine-Ethyl Benzoate Hybrids | In Vitro Enzyme Inhibition | COX-1 | 2.45–5.69 | - | [3] |
| In Vitro Enzyme Inhibition | COX-2 | 0.85–3.44 | - | [3] | |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | In Vivo | NF-κB pathway | - | - | [4] |
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Derivative | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 10 | 2 | 33.3 ± 0.77 | [1] |
| 20 | 2 | 34.7 ± 0.74 | [1] | |
| 30 | 5 | 40.58 ± 0.84 | [1] | |
| Pyrrolizine/Indolizine-Ethyl Benzoate Hybrids | Not specified | - | Comparable to Ibuprofen | [3][5] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many ethyl benzoate derivatives are attributed to their ability to interfere with the arachidonic acid signaling cascade, a critical pathway in the inflammatory response. The primary mechanism of action for several of the compared derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Caption: Arachidonic Acid Signaling Pathway and Inhibition by Ethyl Benzoate Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key assays cited in this guide.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used animal model assesses the ability of a compound to reduce acute inflammation.
References
A Comparative Guide to Assessing the Drug-Likeness of Novel Pyrrole Compounds
For researchers and scientists in the field of drug discovery, the evaluation of a novel compound's drug-likeness is a critical step in the development pipeline. This guide provides a comparative analysis of the drug-likeness scores of new pyrrole compounds, benchmarking them against established heterocyclic drugs. Detailed experimental protocols for key drug-likeness assays are also presented to support reproducible research.
Understanding Drug-Likeness and Lipinski's Rule of Five
Drug-likeness is a qualitative concept used to predict the pharmacokinetic properties of a compound, such as absorption, distribution, metabolism, and excretion (ADME).[1] One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five.[2] This rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
-
Molecular Weight (MW): Less than 500 Daltons[3]
-
LogP (Octanol-Water Partition Coefficient): Less than 5[3]
-
Hydrogen Bond Donors (HBD): No more than 5[3]
-
Hydrogen Bond Acceptors (HBA): No more than 10[3]
Compounds that violate more than one of these rules may have problems with absorption or permeation.[4]
Comparative Analysis of Drug-Likeness Parameters
To provide a clear comparison, the following table summarizes the drug-likeness parameters for a selection of commercially available heterocyclic drugs, including those containing a pyrrole scaffold, alongside hypothetical data for three novel pyrrole compounds.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Permeability (Papp, 10⁻⁶ cm/s) | Cytotoxicity (IC₅₀, µM) | Notes |
| Novel Pyrrole A | 421.5 | 3.8 | 2 | 5 | 8.2 | > 50 | Hypothetical data for a promising lead compound. |
| Novel Pyrrole B | 530.2 | 4.9 | 3 | 7 | 4.5 | 15.3 | Hypothetical data; violates MW rule. |
| Novel Pyrrole C | 389.4 | 2.5 | 1 | 4 | 12.1 | 2.5 | Hypothetical data; potent but may have toxicity concerns. |
| Atorvastatin | 558.66 | 1.3 | 2 | 5 | Low | > 100 | Pyrrole-containing. Violates MW rule.[3][5] |
| Sunitinib | 398.48 | 3.3 | 2 | 6 | Moderate | 5-10 | Pyrrole-containing.[6] |
| Ketorolac | 255.27 | 2.7 | 1 | 4 | High | > 100 | Pyrrole-containing.[7][8] |
| Bosutinib | 530.45 | 3.8 | 1 | 8 | Moderate | 1-5 | Heterocyclic (quinoline). Violates MW rule.[9] |
| Axitinib | 386.47 | 3.1 | 1 | 5 | High | 0.1-1 | Heterocyclic (indazole).[10][11] |
| Pazopanib | 437.5 | 4.6 | 2 | 8 | Low | 10-20 | Heterocyclic (pyrimidine).[12] |
| Rucaparib | 323.37 | 2.98 | 2 | 4 | High | 1-5 | Heterocyclic (indole).[13][14] |
| Sorafenib | 464.83 | 3.3 | 2 | 6 | Low | 5-10 | Heterocyclic (pyridine).[15][16] |
| Vemurafenib | 489.92 | 4.8 | 2 | 6 | Low | 0.01-0.1 | Heterocyclic (pyrrolo[2,3-b]pyridine).[17][18] |
| Dabrafenib | 519.56 | 4.5 | 3 | 8 | Moderate | 0.1-1 | Heterocyclic (thiazole). Violates MW rule.[19][20] |
Experimental Protocols
Detailed methodologies for determining the key drug-likeness parameters are provided below.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining LogP.[21]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass flasks with stoppers
-
Orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Protocol:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a flask containing a known volume of the other solvent (e.g., add the aqueous solution to the n-octanol).
-
Securely stopper the flask and place it on an orbital shaker. Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours) at a constant temperature.
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP value is the logarithm of the partition coefficient.
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[18][22]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS or other suitable analytical instrument
Protocol:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture them for 21-25 days to form a differentiated and polarized monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the test compound solution in HBSS at the desired concentration.
-
To assess apical to basolateral (A-B) permeability, add the compound solution to the apical side and fresh HBSS to the basolateral side.
-
To assess basolateral to apical (B-A) permeability, add the compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
Workflow for Drug-Likeness Assessment
The following diagram illustrates a typical workflow for assessing the drug-likeness of novel pyrrole compounds.
Lipinski's Rule of Five Criteria
This diagram visually represents the key parameters of Lipinski's Rule of Five.
References
- 1. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Sunitinib Uses, Side Effects & Warnings [drugs.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Pazopanib Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Preparation, physicochemical characteristics and bioavailability studies of an atorvastatin hydroxypropyl-beta-cyclodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. ketorolac | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Axitinib - Wikipedia [en.wikipedia.org]
- 12. guidechem.com [guidechem.com]
- 13. Rucaparib - Wikipedia [en.wikipedia.org]
- 14. Compound: RUCAPARIB CAMSYLATE (CHEMBL3833368) - ChEMBL [ebi.ac.uk]
- 15. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Sorafenib - Wikipedia [en.wikipedia.org]
- 17. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Dabrafenib - Wikipedia [en.wikipedia.org]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Sunitinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. cancerresearchuk.org [cancerresearchuk.org]
Safety Operating Guide
Proper Disposal of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a compound used in various research applications.
Adherence to these protocols is essential for maintaining a safe laboratory environment, protecting personnel, and complying with regulatory standards. The overarching principle is to treat this compound as hazardous chemical waste and manage its disposal through appropriate, licensed channels.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of potential vapors.[1] Always wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
Quantitative Data Summary
| Property | Data (for Ethyl Benzoate) |
| Physical State | Liquid[2] |
| Flash Point | 88 °C / 190.4 °F[2][3] |
| Autoignition Temperature | 460 °C / 860 °F[2][3] |
| Water Solubility | Insoluble |
| Hazards | Combustible liquid. Toxic to aquatic life.[4] May cause skin, eye, and respiratory irritation.[2][5] |
Note: This data is for ethyl benzoate and should be used as a precautionary reference for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for "Hazardous Waste: this compound".[1][5]
-
Do not mix this waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases.[1]
2. Containerization:
-
Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Ensure the container is in good condition, free from cracks or damage.[1]
-
Do not overfill the container; leave at least 10% headspace to allow for potential expansion.[1]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1]
-
This storage area should be away from heat, sparks, and open flames.[1][2][3]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the contractor with all available information about the waste, including its name and any known properties.[1]
-
All hazardous wastes must be disposed of through a certified program; do not discharge to the sewer via sink drains.[6]
5. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[7][8]
-
Collect the absorbent material and contaminated debris into a designated hazardous waste container.[5]
-
Clean the affected area thoroughly.[5] Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[6]
6. Container Disposal:
-
Empty containers that held the product should be handled as if they still contain the chemical.[5]
-
Do not reuse empty containers.[5] Follow your institution's guidelines for the disposal of contaminated laboratory glassware and plasticware.[5] For containers that held acute hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[6]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
